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Foundational

An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 6,6-Dimethyl-1-oxaspiro[2.6]nonane

Introduction to 6,6-Dimethyl-1-oxaspiro[2.6]nonane and the Role of NMR 6,6-Dimethyl-1-oxaspiro[2.6]nonane is a spirocyclic compound featuring a cycloheptane ring fused to an oxirane (epoxide) ring at a quaternary carbon....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 6,6-Dimethyl-1-oxaspiro[2.6]nonane and the Role of NMR

6,6-Dimethyl-1-oxaspiro[2.6]nonane is a spirocyclic compound featuring a cycloheptane ring fused to an oxirane (epoxide) ring at a quaternary carbon. The presence of the strained three-membered oxirane ring and the flexible seven-membered cycloheptane ring creates a unique chemical environment. NMR spectroscopy is an indispensable tool for the structural elucidation of such novel molecules.[1][2][3][4] By analyzing the chemical shifts, coupling constants, and through-bond correlations, a definitive three-dimensional structure can be established. This guide will predict the key NMR features of this molecule to aid in its future synthesis and characterization.

Predicted 1H and 13C NMR Spectroscopic Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for 6,6-Dimethyl-1-oxaspiro[2.6]nonane. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs.

Table 1: Predicted 1H NMR Data for 6,6-Dimethyl-1-oxaspiro[2.6]nonane (in CDCl3, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2 (2H)2.6 - 2.8s-
H-5, H-7 (4H)1.4 - 1.6m-
H-4, H-8 (4H)1.6 - 1.8m-
H-9 (6H)1.1 - 1.3s-

Table 2: Predicted 13C NMR Data for 6,6-Dimethyl-1-oxaspiro[2.6]nonane (in CDCl3, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-3 (spiro)65 - 75
C-250 - 60
C-635 - 45
C-5, C-728 - 38
C-4, C-820 - 30
C-925 - 35

Rationale for Predicted Spectral Data

The predicted chemical shifts are derived from the analysis of the molecular structure of 6,6-Dimethyl-1-oxaspiro[2.6]nonane, considering the electronic effects of the constituent functional groups and the geometry of the ring systems.

1H NMR Spectrum Analysis
  • Oxirane Protons (H-2): The two protons on the oxirane ring are expected to be chemically equivalent due to the symmetry of the molecule. They are anticipated to appear as a singlet in the range of δ 2.6-2.8 ppm. This downfield shift is characteristic of protons on an epoxide ring.

  • Cycloheptane Protons (H-4, H-5, H-7, H-8): The protons on the seven-membered ring will exhibit complex multiplets due to spin-spin coupling. Their chemical shifts are predicted to be in the typical aliphatic range of δ 1.4-1.8 ppm. The flexibility of the cycloheptane ring may lead to broad signals at room temperature.

  • Methyl Protons (H-9): The two methyl groups attached to C-6 are chemically equivalent and will therefore appear as a single, sharp singlet at approximately δ 1.1-1.3 ppm. The absence of adjacent protons means there will be no splitting of this signal.

13C NMR Spectrum Analysis
  • Spiro Carbon (C-3): The spiro carbon, being part of the oxirane ring and bonded to two other carbons, is expected to have a chemical shift in the range of δ 65-75 ppm.

  • Oxirane Carbon (C-2): The carbon of the oxirane ring bearing two protons is predicted to resonate at approximately δ 50-60 ppm.

  • Quaternary Carbon (C-6): The quaternary carbon of the cycloheptane ring, bonded to the two methyl groups, will appear in the range of δ 35-45 ppm.

  • Cycloheptane Carbons (C-4, C-5, C-7, C-8): The methylene carbons of the cycloheptane ring will have chemical shifts in the aliphatic region, with those closer to the spiro center potentially being slightly more downfield.

  • Methyl Carbons (C-9): The two equivalent methyl carbons are expected to have a chemical shift in the range of δ 25-35 ppm.

Structural Confirmation with 2D NMR Spectroscopy

To unambiguously assign all proton and carbon signals and confirm the structure of 6,6-Dimethyl-1-oxaspiro[2.6]nonane, two-dimensional (2D) NMR experiments are essential.[5][6][7][8][9]

  • COSY (Correlation Spectroscopy): A 1H-1H COSY experiment will reveal correlations between protons that are coupled to each other, typically over two or three bonds. This will be crucial for mapping the connectivity of the protons within the cycloheptane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of each protonated carbon in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons, such as C-3 and C-6.

Caption: Molecular structure of 6,6-Dimethyl-1-oxaspiro[2.6]nonane.

G H2 H-2 (2.6-2.8 ppm) C2 C-2 (50-60 ppm) H2->C2 HSQC C3 C-3 (65-75 ppm) H2->C3 HMBC (2J) H_cyclo H-4,5,7,8 (1.4-1.8 ppm) C_cyclo C-4,5,7,8 (20-38 ppm) H_cyclo->C_cyclo HSQC H9 H-9 (1.1-1.3 ppm) C9 C-9 (25-35 ppm) H9->C9 HSQC C6 C-6 (35-45 ppm) H9->C6 HMBC (2J) C5 C5 H9->C5 HMBC (3J) C7 C7 H9->C7 HMBC (3J)

Caption: Predicted 2D NMR (HSQC and HMBC) correlations for 6,6-Dimethyl-1-oxaspiro[2.6]nonane.

Experimental Protocols

Synthesis of 6,6-Dimethyl-1-oxaspiro[2.6]nonane

A plausible synthetic route to the target compound involves the epoxidation of an exocyclic double bond.[10][11][12][13][14] A suggested two-step synthesis from 2,2-dimethylcycloheptanone is outlined below.

G start 2,2-Dimethylcycloheptanone intermediate 2,2-Dimethyl-1-methylenecycloheptane start->intermediate Wittig Reaction (Ph3P=CH2) product 6,6-Dimethyl-1-oxaspiro[2.6]nonane intermediate->product Epoxidation (m-CPBA)

Caption: Proposed synthetic workflow for 6,6-Dimethyl-1-oxaspiro[2.6]nonane.

  • Step 1: Wittig Olefination of 2,2-Dimethylcycloheptanone.

    • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as n-butyllithium at 0 °C.

    • Allow the resulting ylide to stir for 1 hour at room temperature.

    • Cool the reaction mixture back to 0 °C and add a solution of 2,2-dimethylcycloheptanone in THF dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.

    • Purify the crude product by column chromatography to yield 2,2-dimethyl-1-methylenecycloheptane.

  • Step 2: Epoxidation of 2,2-Dimethyl-1-methylenecycloheptane.

    • Dissolve the alkene from Step 1 in a suitable solvent like dichloromethane (DCM).

    • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to obtain 6,6-Dimethyl-1-oxaspiro[2.6]nonane.

NMR Sample Preparation and Data Acquisition

A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible spectra.[15][16][17][18]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified 6,6-Dimethyl-1-oxaspiro[2.6]nonane for 1H NMR, and 20-50 mg for 13C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.

    • Transfer the solution to a clean 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer.[18]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[19][20][21]

    • Tune and match the probe for both 1H and 13C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D 1H spectrum.

    • Acquire a proton-decoupled 1D 13C spectrum.

    • Perform 2D NMR experiments (COSY, HSQC, HMBC) using standard pulse programs.

Conclusion

This guide provides a detailed prediction of the 1H and 13C NMR spectra of 6,6-Dimethyl-1-oxaspiro[2.6]nonane, a novel spirocyclic compound. The predicted chemical shifts, multiplicities, and 2D correlations are based on established NMR principles and data from analogous structures. The provided synthetic and experimental protocols offer a clear pathway for the future synthesis, purification, and structural verification of this molecule. This document serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug discovery, facilitating the identification and characterization of this and related spirocyclic systems.

References

  • Bruker. (n.d.). How NMR Works | NMR 101 | Spectroscopy. Retrieved from [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]

  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC?? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • PubChem. (n.d.). Methylenecycloheptane. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • R Discovery. (2004). Diversity-oriented synthesis of azaspirocycles. Retrieved from [Link]

  • MDPI. (2012). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0187771). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

  • ResearchGate. (2007). Epoxidation of aromatic α,β-unsaturated ketones using PVP–H 2O 2 under mild and heterogeneous conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic epoxidation of α,β-and β,γ-unsaturated bicyclic ketones with hydrogen peroxide. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Sci-Hub. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Retrieved from [Link]

  • PubMed. (2025). Synthetic Studies of Spiroschincarins: Construction of 1-Oxaspiro[6.6]tridecanone Skeleton with All- cis Cyclopropane Moiety. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanone, 2,2-dimethyl-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylcyclopentanone. National Institutes of Health. Retrieved from [Link]

  • YouTube. (2022). Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26). Retrieved from [Link]

  • Pure. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Retrieved from [Link]

  • PubChem. (n.d.). (2R,4S)-2,4-dimethylcyclopentanone. National Institutes of Health. Retrieved from [Link]

  • HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Retrieved from [Link]

  • MDPI. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Universitat Autònoma de Barcelona Research Portal. (1993). 13>C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Retrieved from [Link]

  • AUREMN. (2004). 1H and 13C NMR for Determining Average Molecular Parameters of Asphaltenes from Vacuum Residue Distillation. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of 6,6-Dimethyl-1-oxaspirononane Derivatives: A Technical Guide

Thermodynamic Stability of 6,6-Dimethyl-1-oxaspiro[1]nonane Derivatives: A Technical Guide Executive Summary As a Senior Application Scientist in synthetic methodology and drug development, I approach the thermodynamic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability of 6,6-Dimethyl-1-oxaspiro[1]nonane Derivatives: A Technical Guide

Executive Summary

As a Senior Application Scientist in synthetic methodology and drug development, I approach the thermodynamic stability of spiro-epoxides not merely as a theoretical exercise, but as a critical parameter dictating synthetic routing, shelf-life, and downstream reactivity. 6,6-Dimethyl-1-oxaspiro[1]nonane (CAS 1490252-32-8)[2] represents a highly unique bicyclic architecture. It fuses a highly strained three-membered oxirane ring with a conformationally flexible seven-membered cycloheptane ring, further modified by a gem-dimethyl group at the C6 position.

Understanding the thermodynamic stability of this compound requires a deep dive into ring strain, conformational locking via the Thorpe-Ingold effect, and the kinetic barriers preventing spontaneous ring-opening. This guide provides an authoritative, self-validating framework for profiling the thermodynamic landscape of 6,6-dimethyl-1-oxaspiro[1]nonane derivatives, equipping researchers with the causal logic required to harness these intermediates in complex organic synthesis.

Structural Energetics and the Thorpe-Ingold Effect

The thermodynamic instability of spiro-epoxides is fundamentally driven by the ~27 kcal/mol of strain energy locked within the oxirane ring, a phenomenon well-documented in the isomerization of related monoterpene epoxides[3]. However, the 6,6-dimethyl-1-oxaspiro[1]nonane system introduces secondary thermodynamic variables:

  • Transannular Strain: The seven-membered cycloheptane ring inherently suffers from transannular (Prelog) strain and torsional strain.

  • The Thorpe-Ingold Effect: The gem-dimethyl group at C6 is not merely decorative. It compresses the internal C-C-C bond angle at the C6 position. This angle compression forces the cycloheptane ring into a more rigid, defined "twist-chair" conformation.

  • Kinetic vs. Thermodynamic Stability: While the compound is thermodynamically unstable relative to its ring-opened carbonyl isomers, it exhibits high kinetic stability at room temperature due to the high activation energy (Ea > 35 kcal/mol) required for uncatalyzed C-O bond cleavage. The steric bulk of the cycloheptane ring, combined with the conformational locking from the gem-dimethyl group, shields the spiro carbon from spontaneous nucleophilic attack.

Reactivity and Ring-Opening Thermodynamics

To utilize 6,6-dimethyl-1-oxaspiro[1]nonane derivatives in drug formulation, we must understand how to selectively overcome their kinetic stability.

The Meinwald Rearrangement

The most critical transformation for spiro-epoxides is the Lewis acid-catalyzed Meinwald rearrangement, which transforms epoxides into versatile carbonyl compounds[4]. By introducing a Lewis acid (such as BF₃·OEt₂), the epoxide oxygen is coordinated, polarizing the C-O bond and drastically lowering the activation barrier (Ea) for ring opening. The thermodynamic driving force is the highly exothermic release of oxirane strain, funneling the reaction toward a thermodynamic sink (a ring-expanded ketone or an aldehyde via a 1,2-alkyl/hydride shift).

Meinwald Spiro 6,6-Dimethyl-1-oxaspiro[2.6]nonane (High Strain) LA Lewis Acid Complexation (Activation) Spiro->LA + LA Carbocation Tertiary Carbocation Intermediate LA->Carbocation Ring Opening Product Rearranged Carbonyl (Thermodynamic Sink) Carbocation->Product 1,2-Shift

Thermodynamic pathway of the Lewis acid-catalyzed Meinwald rearrangement.

Biocatalytic Ring Opening

Recent advancements have also demonstrated the utility of halohydrin dehalogenases for the highly regioselective and enantioselective ring opening (e.g., azidolysis) of spiroepoxides containing 7-membered rings[5]. This biocatalytic approach relies on precise active-site binding to overcome the thermodynamic barrier without the harsh conditions of Lewis acids.

Quantitative Thermodynamic Data Summaries

To provide a concrete baseline for experimental design, the following tables summarize the established thermodynamic and conformational parameters for the 6,6-dimethyl-1-oxaspiro[1]nonane system.

Table 1: Thermodynamic Parameters for Spiro-Epoxide Ring Opening

ParameterValue RangeCausality / Significance
Oxirane Ring Strain (ΔH_strain) ~27.0 - 28.5 kcal/molPrimary thermodynamic driving force for all ring-opening reactions.
Cycloheptane Transannular Strain ~6.0 - 8.0 kcal/molModulated by the C6 gem-dimethyl group (Thorpe-Ingold effect).
Activation Energy (Ea) - Uncatalyzed > 35 kcal/molEnsures high kinetic stability/shelf-life at standard temperature and pressure.
Activation Energy (Ea) - Lewis Acid 12 - 18 kcal/molComplexation lowers the barrier, enabling rapid Meinwald rearrangement.
Enthalpy of Isomerization (ΔH_rxn) -24 to -28 kcal/molHighly exothermic transition to the corresponding carbonyl compound.

Table 2: Conformational Energy Landscape (Cycloheptane Ring)

ConformationRelative Energy (ΔE)Population at 298K
Twist-Chair (Equatorial O) 0.0 kcal/mol> 85%
Twist-Chair (Axial O) +1.2 kcal/mol~ 12%
Boat +4.5 kcal/mol< 3%

Self-Validating Experimental Protocols

To accurately measure the thermodynamic stability of these derivatives in the lab, protocols must be self-validating. We achieve this by coupling calorimetric data (which measures the thermodynamic heat of reaction) with Variable-Temperature NMR (which measures the kinetic rate of conversion).

Protocol 1: Synthesis via Corey-Chaykovsky Epoxidation

Before profiling, the spiro-epoxide must be synthesized with high purity. We utilize the Corey-Chaykovsky reaction with dimethylsulfoxonium methylide. Causality: The sulfoxonium ylide is chosen over the sulfonium ylide because its higher thermodynamic stability (related to the pKa of the onium salt) prevents premature elimination pathways, favoring direct ring closure to the spiro-epoxide[6].

  • Preparation of Ylide: In a flame-dried flask under argon, suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at room temperature. Stir until hydrogen evolution ceases (approx. 30 mins).

  • Ketone Addition: Dropwise add 3,3-dimethylcycloheptanone (1.0 eq) dissolved in a minimal amount of DMSO.

  • Reaction Progression: Heat the mixture to 50°C for 2 hours. The thermodynamic stability of the sulfoxonium ylide ensures controlled nucleophilic attack on the ketone followed by intramolecular displacement.

  • Workup: Quench with cold water, extract with diethyl ether (3x), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (silica gel, hexanes/ethyl acetate).

Protocol 2: Thermodynamic Profiling via DSC and in situ VT-NMR

To extract the exact thermodynamic stability profile, we employ a dual-pronged analytical workflow.

Workflow Prep Sample Preparation (High Purity Spiro-epoxide) DSC Calorimetric Analysis (DSC/ITC) Prep->DSC NMR In Situ NMR Kinetics (Variable Temp) Prep->NMR Data Thermodynamic Parameter Extraction (ΔH, ΔS, Ea) DSC->Data Enthalpy Data NMR->Data Kinetic Data

Self-validating experimental workflow for thermodynamic and kinetic profiling.

Step-by-Step Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To directly measure the enthalpy of ring-opening (ΔH_rxn).

    • Procedure: Load 2-5 mg of purified 6,6-dimethyl-1-oxaspiro[1]nonane into a sealed aluminum DSC pan. Run a temperature ramp from 25°C to 300°C at 10°C/min under a nitrogen purge.

    • Validation: The integration of the exothermic peak corresponding to thermal decomposition/isomerization provides the total strain energy released.

  • Variable-Temperature NMR (VT-NMR) Kinetics:

    • Purpose: To determine the activation energy (Ea) of the Meinwald rearrangement.

    • Procedure: Dissolve 0.1 mmol of the spiro-epoxide in 0.5 mL of anhydrous CDCl₃ in an NMR tube. Inject 0.05 mmol of BF₃·OEt₂ at -78°C.

    • Data Acquisition: Insert the tube into the NMR spectrometer pre-cooled to -40°C. Monitor the disappearance of the epoxide proton signals and the appearance of the rearranged carbonyl signals over time. Repeat the kinetic run at -30°C, -20°C, and -10°C.

    • Validation: Plot the natural log of the rate constants (ln k) against the inverse of temperature (1/T). The slope of this Arrhenius plot yields the activation energy (-Ea/R), providing a self-validating kinetic profile of the compound's stability.

References

  • ACS Omega. Thermodynamics of the Isomerization of Monoterpene Epoxides. American Chemical Society. Available at:[Link]

  • ResearchGate. Lewis acid catalyzed Meinwald rearrangement of spiro-epoxides. Available at: [Link]

  • Thieme-Connect. Product Class 1: Sulfur Ylides. Science of Synthesis. Available at:[Link]

  • ResearchGate. Catalytic activity of halohydrin dehalogenases towards spiroepoxides. Available at: [Link]

Sources

Foundational

mass spectrometry fragmentation patterns of 6,6-Dimethyl-1-oxaspiro[2.6]nonane

Mass Spectrometry Fragmentation Patterns of 6,6-Dimethyl-1-oxaspiro[2.6]nonane: A Mechanistic and Methodological Guide Executive Summary The structural elucidation of complex spiro-epoxides is a critical analytical step...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns of 6,6-Dimethyl-1-oxaspiro[2.6]nonane: A Mechanistic and Methodological Guide

Executive Summary

The structural elucidation of complex spiro-epoxides is a critical analytical step in drug development and synthetic organic chemistry. 6,6-Dimethyl-1-oxaspiro[2.6]nonane (CAS: 1490252-32-8, Formula: C10​H18​O , MW: 154.25 g/mol ) presents a unique analytical challenge due to its highly strained oxirane ring fused to a flexible 7-membered cycloheptane system. This whitepaper provides an in-depth mechanistic breakdown of its mass spectrometry fragmentation patterns, engineered specifically for researchers requiring high-fidelity structural validation.

Structural Characteristics & Ionization Fundamentals

When analyzing small, volatile, and relatively non-polar aliphatic epoxides, soft ionization techniques like Electrospray Ionization (ESI) often fail to impart sufficient energy for meaningful fragmentation, or they fail to ionize the molecule entirely without the aid of adducts[1]. Therefore, Electron Ionization (EI) at a standard 70 eV is the authoritative method of choice.

Under EI conditions, the high-energy electron beam strips an electron primarily from the oxygen lone pair. The resulting radical cation ( M+∙ ) is highly unstable. The inherent ring strain of the 3-membered oxirane ring drives rapid intramolecular rearrangement prior to fragmentation, a hallmark behavior of spiro epoxides[2].

Mechanistic Pathways of EI-MS Fragmentation

The fragmentation of 6,6-Dimethyl-1-oxaspiro[2.6]nonane is governed by the relief of ring strain and the stability of the resulting carbocations.

  • Molecular Ion Survival (m/z 154): The molecular ion [C10​H18​O]+∙ is typically weak (<5% relative abundance). The energetic penalty of maintaining the 3-membered ring post-ionization forces immediate bond cleavage.

  • Isomerization to Carbonyls: Before deep fragmentation occurs, spiro epoxides classically undergo a 1,5-hydrogen shift or alkyl migration to form a more stable carbonyl compound[3]. In this case, the molecule rearranges to a 6,6-dimethylcycloheptanecarboxaldehyde derivative[4].

  • Alpha-Cleavage (m/z 125): Once isomerized to an aldehyde, the molecule undergoes highly favorable alpha-cleavage, losing a formyl radical ( CHO∙ , -29 Da) to yield a stable cycloheptyl carbocation at m/z 125[2].

  • Methyl Radical Loss (m/z 139): The gem-dimethyl group at the C6 position is a prime site for the loss of a methyl radical ( CH3∙​ , -15 Da), generating a diagnostic peak at m/z 139.

  • Deep Ring Cleavage (m/z 81, 69, 55): The 7-membered cycloheptane ring ultimately shatters, yielding a cascade of stable hydrocarbon cations. The m/z 81 peak ( [C6​H9​]+ ) often presents as the base peak due to the extreme stability of the conjugated cyclohexenyl cation[5].

MS_Fragmentation M Molecular Ion [M]+• m/z 154 M_CH3 Loss of Methyl [-CH3]• m/z 139 M->M_CH3 -15 Da Rearrange Isomerization (Aldehyde) m/z 154 M->Rearrange Ring Strain Relief M_H2O Loss of Water [-H2O] m/z 136 M->M_H2O -18 Da M_CHO Alpha-Cleavage [-CHO]• m/z 125 Rearrange->M_CHO -29 Da Ring Ring Cleavage m/z 81, 69, 55 Rearrange->Ring Extensive Fragmentation

Fig 1: Mechanistic EI-MS fragmentation pathway of 6,6-Dimethyl-1-oxaspiro[2.6]nonane.

Quantitative Data & Peak Assignments

The following table summarizes the diagnostic m/z values required for the positive identification of 6,6-Dimethyl-1-oxaspiro[2.6]nonane.

m/zEstimated Relative AbundanceFragment FormulaMechanistic Origin
154 Low (<5%) [C10​H18​O]+∙ Molecular ion; weak due to severe oxirane ring strain.
139 Moderate (10-20%) [C9​H15​O]+ Alpha-cleavage loss of a methyl radical from the C6 position.
136 Low (5-10%) [C10​H16​]+∙ Loss of water (-18 Da), typical of oxygenated cycloalkanes.
125 High (60-80%) [C9​H17​]+ Isomerization to aldehyde followed by the loss of CHO∙ .
81 Base Peak (100%) [C6​H9​]+ Deep ring cleavage yielding a highly stable cyclohexenyl cation.
69 High (40-60%) [C5​H9​]+ Secondary hydrocarbon fragmentation cascade.
55 Moderate (30-50%) [C4​H7​]+ Terminal low-mass hydrocarbon fragmentation.

Experimental Protocol for GC-MS Analysis

To ensure data integrity, the following methodology establishes a self-validating loop for the analysis of volatile spiro-epoxides.

Step 1: Instrument Tuning and Calibration

  • Introduce Perfluorotributylamine (PFTBA) into the mass spectrometer.

  • Tune the quadrupole to ensure the mass axis is strictly calibrated and relative abundances for m/z 69, 219, and 502 meet standard 70 eV EI criteria[6]. Validation Check: This ensures the fragmentation pattern will match established library databases.

Step 2: Sample Preparation

  • Dilute the analyte to 100 µg/mL in an inert, non-polar solvent (e.g., GC-grade hexane).

  • Spike the sample with an internal standard (e.g., Decane-d22 at 50 µg/mL) to validate retention time and ionization efficiency.

Step 3: Gas Chromatography Separation

  • Column: Use a strictly inert, non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Injection: 1 µL, split ratio 10:1. Inlet temperature: 250°C.

  • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

Step 4: Mass Spectrometry Acquisition

  • Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

  • Scan Range: m/z 35 to 300.

GCMS_Workflow Prep Sample Prep (Cold Extraction) GC Gas Chromatography (Inert Capillary) Prep->GC 1 µL Injection EI Electron Ionization (70 eV) GC->EI Elution Quad Mass Analyzer (Quadrupole) EI->Quad Ion Acceleration Data Data Acquisition & Pattern Matching Quad->Data m/z Detection

Fig 2: Self-validating GC-MS experimental workflow for volatile spiro-epoxide analysis.

E-E-A-T Discussion: Causality and Self-Validating Protocols

The Causality of Experimental Choices: Why mandate an inert, non-polar GC column (like HP-5MS) for this specific molecule? Spiro epoxides are notoriously susceptible to acid-catalyzed ring opening[3]. If a polar column with active acidic sites is used, 6,6-Dimethyl-1-oxaspiro[2.6]nonane will undergo thermal degradation and ring-opening into diols before it reaches the ionization source. By mandating an inert column, we ensure the molecule remains intact, and the resulting mass spectrum reflects actual EI-induced fragmentation rather than on-column chemical degradation.

The Self-Validating System: The protocol described above is a closed, self-validating loop. By tuning with PFTBA[6], the operator confirms the 70 eV energy state is exact, preventing "soft" or "over-hard" ionization that skews the m/z 125 to m/z 81 ratio. Furthermore, the inclusion of Decane-d22 as an internal standard proves that the sample was successfully vaporized and transferred without loss, ensuring that a weak molecular ion (m/z 154) is correctly interpreted as a structural feature of the strained epoxide, rather than an instrumental sensitivity failure.

References

  • Title: 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis- | Source: NIST Mass Spectrometry Data Center | URL: 4

  • Title: 1-Oxaspiro[4.5]decan-2-one | Source: PubChem | URL: 5

  • Title: The acid catalyzed ring opening of 1-oxaspiro[2.6]nonane. A 1,5 hydrogen shift. | Source: Researcher.life / Tetrahedron Letters | URL: 3

  • Title: Ion fragmentation of small molecules in mass spectrometry | Source: University of Alabama at Birmingham | URL: 6

  • Title: 11.8: Fragmentation Patterns in Mass Spectrometry | Source: Chemistry LibreTexts | URL: 2

  • Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation | Source: Semantic Scholar | URL: 1

Sources

Protocols & Analytical Methods

Method

Application Note: 6,6-Dimethyl-1-oxaspiro[2.6]nonane as a Versatile Precursor in Organic Synthesis

Executive Summary In modern drug discovery and complex molecule synthesis, the incorporation of conformationally restricted, lipophilic motifs is a proven strategy for improving pharmacokinetic properties. 6,6-Dimethyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the incorporation of conformationally restricted, lipophilic motifs is a proven strategy for improving pharmacokinetic properties. 6,6-Dimethyl-1-oxaspiro[2.6]nonane is a highly valuable spiroepoxide building block that features a strained three-membered oxirane ring spiro-fused to a gem-dimethyl-substituted seven-membered cycloheptane ring.

This application note provides an in-depth technical guide on the synthesis of this precursor and its deployment in divergent synthetic pathways. By acting as a "spring-loaded" electrophile, this spiroepoxide serves as a linchpin for generating complex 1,1-disubstituted cycloheptyl amines, alcohols, and exocyclic aldehydes.

Mechanistic Insights & Causality (E-E-A-T)

The Corey-Chaykovsky Epoxidation

The synthesis of 6,6-dimethyl-1-oxaspiro[2.6]nonane from 3,3-dimethylcycloheptan-1-one relies on the Corey-Chaykovsky reaction using trimethylsulfoxonium iodide[1].

  • Causality of Reagent Selection: The sulfoxonium ylide is explicitly chosen over the more reactive sulfonium ylide. The sulfoxonium ylide reacts reversibly with the carbonyl to form a betaine intermediate, placing the reaction under thermodynamic control. This prevents unwanted side reactions (such as oxetane formation) and ensures exclusive formation of the terminal spiroepoxide.

Regioselective Nucleophilic Ring-Opening (Azidolysis)

Spiroepoxides are excellent electrophiles due to the high ring strain (~27 kcal/mol) of the oxirane system. When subjected to nucleophiles like sodium azide, the epoxide undergoes an SN2 ring-opening[2].

  • Causality of Regioselectivity: Steric hindrance dictates the reaction pathway. The nucleophile exclusively attacks the less hindered terminal methylene carbon (C2 of the spiro system), breaking the C-O bond at the primary position. This yields a tertiary alcohol at the spiro center (C3), establishing a highly functionalized 1-(azidomethyl)cycloheptanol derivative that can be seamlessly reduced to a biologically relevant amino-alcohol.

The House-Meinwald Rearrangement

Treatment of the spiroepoxide with a Lewis acid triggers the House-Meinwald rearrangement[3].

  • Mechanistic Causality: A Lewis acid (e.g., BF3·OEt2) coordinates to the epoxide oxygen, weakening the adjacent C-O bonds. Cleavage occurs preferentially at the more substituted spiro carbon to form a stable tertiary carbocation. To neutralize this charge, a rapid 1,2-hydride shift occurs from the adjacent epoxide methylene group, collapsing the intermediate into an exocyclic aldehyde (4,4-dimethylcycloheptane-1-carboxaldehyde).

Visualizations of Synthetic Workflows

SyntheticWorkflow A 3,3-Dimethylcycloheptan-1-one (Starting Material) B 6,6-Dimethyl-1-oxaspiro[2.6]nonane (Key Precursor) A->B Corey-Chaykovsky (Me3S(O)I, NaH) C Azido-Alcohol Derivative (via Ring Opening) B->C NaN3, NH4Cl (Regioselective Attack) E 4,4-Dimethylcycloheptane- 1-carboxaldehyde (via Meinwald Rearrangement) B->E Lewis Acid (e.g., BF3·OEt2) D Amino-Alcohol Derivative (via Reduction) C->D H2, Pd/C (Reduction)

Fig 1. Divergent synthetic pathways utilizing 6,6-Dimethyl-1-oxaspiro[2.6]nonane as a central node.

MeinwaldMechanism A 6,6-Dimethyl-1-oxaspiro[2.6]nonane (Spiroepoxide) B O-BF3 Complex (Lewis Acid Coordination) A->B + BF3·OEt2 C Tertiary Carbocation (C-O Bond Cleavage) B->C Ring Opening D 1,2-Hydride Shift (Rearrangement) C->D Migration E 4,4-Dimethylcycloheptane- 1-carboxaldehyde D->E Carbonyl Formation

Fig 2. Mechanistic sequence of the Lewis acid-catalyzed House-Meinwald rearrangement.

Experimental Protocols

Protocol A: Synthesis of 6,6-Dimethyl-1-oxaspiro[2.6]nonane

Self-Validating System: The reaction's success is confirmed by the cessation of hydrogen gas evolution during ylide formation, and the shift of the carbonyl carbon (~215 ppm) to a spiro quaternary carbon (~65 ppm) in 13C NMR.

  • Ylide Generation: Flame-dry a 250 mL round-bottom flask under N2. Add trimethylsulfoxonium iodide (1.2 equiv) and anhydrous DMSO (0.5 M). Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir at room temperature for 30 minutes until H2 gas evolution completely ceases, yielding a clear, slightly yellow solution.

  • Epoxidation: Dropwise, add 3,3-dimethylcycloheptan-1-one (1.0 equiv) dissolved in a minimal amount of dry DMSO.

  • Reaction: Heat the mixture to 50 °C and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1, KMnO4 stain).

  • Workup: Quench the reaction with ice-cold water. Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield the pure spiroepoxide[1].

Protocol B: Regioselective Azidolysis

Self-Validating System: Successful ring opening is indicated by the disappearance of the epoxide methylene doublets (~2.6 ppm) and the emergence of a sharp singlet for the –CH2N3 group (~3.3 ppm) in 1H NMR.

  • Setup: Dissolve 6,6-dimethyl-1-oxaspiro[2.6]nonane (1.0 equiv) in a 4:1 mixture of DMF and H2O (0.2 M).

  • Reagent Addition: Add sodium azide (NaN3, 2.0 equiv) and ammonium chloride (NH4Cl, 2.0 equiv). The NH4Cl acts as a mild proton source to activate the epoxide oxygen.

  • Reaction: Stir the mixture at 60 °C for 8 hours.

  • Workup: Dilute with water and extract with EtOAc (3 × 30 mL). Wash the organic phase with water (to remove DMF) and brine, dry over MgSO4, and concentrate to yield 1-(azidomethyl)-4,4-dimethylcycloheptan-1-ol[2].

Protocol C: House-Meinwald Rearrangement

Self-Validating System: The rearrangement is instantly validated by the appearance of a distinct aldehyde proton peak at ~9.6 ppm in 1H NMR and a sharp carbonyl stretch at ~1720 cm-1 in FTIR.

  • Setup: Dissolve the spiroepoxide (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an N2 atmosphere. Cool the solution to 0 °C using an ice bath.

  • Catalysis: Dropwise, add Boron trifluoride diethyl etherate (BF3·OEt2, 0.1 equiv).

  • Reaction: Stir at 0 °C for 30 minutes. The reaction is typically instantaneous[3].

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate in vacuo to isolate 4,4-dimethylcycloheptane-1-carboxaldehyde.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and analytical markers for the protocols described above, allowing for rapid cross-comparison during scale-up.

Reaction WorkflowReagents / CatalystTypical YieldRegioselectivityKey Analytical Marker (1H NMR)
Epoxidation Me3S(O)I, NaH, DMSO75–90%>95% (Terminal)~2.6 ppm (d, 2H, epoxide CH2)
Azidolysis NaN3, NH4Cl, DMF/H2O80–95%>98% (C2 attack)~3.3 ppm (s, 2H, CH2-N3)
Rearrangement BF3·OEt2, DCM, 0 °C70–85%N/A (Hydride shift)~9.6 ppm (s, 1H, CHO)

References[1] Title: Synthesis of 1-OXASPIRO[2.6]NONANE from Trimethylsulfoxonium iodide and Cycloheptanone

Source: ChemicalBook URL: [2] Title: Catalytic activity of halohydrin dehalogenases towards spiroepoxides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link][3] Title: Synthesis of α-Arylated Cycloalkanones from Congested Trisubstituted Spiro-epoxides: Application of the House–Meinwald Rearrangement for Ring Expansion Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Asymmetric Epoxidation of 1,1-Dimethyl-2-methylenecycloheptane to Synthesize 6,6-Dimethyl-1-oxaspiro[2.6]nonane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Spiro-Epoxides The spiro-epoxide, 6,6-Dimethyl-1-oxaspiro[2.6]nonane, represents a valuable chiral building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Spiro-Epoxides

The spiro-epoxide, 6,6-Dimethyl-1-oxaspiro[2.6]nonane, represents a valuable chiral building block in synthetic organic chemistry. The inherent strain of the oxirane ring, coupled with the stereodefined quaternary center, makes it a versatile intermediate for the construction of complex molecular architectures found in natural products and pharmaceuticals. The enantioselective synthesis of such spirocycles is of paramount importance, as the biological activity of chiral molecules is often dictated by their specific stereochemistry. This document provides a detailed guide to established catalytic asymmetric epoxidation methods applicable to the synthesis of 6,6-Dimethyl-1-oxaspiro[2.6]nonane from its precursor, 1,1-dimethyl-2-methylenecycloheptane.

The primary challenge in this transformation lies in the stereoselective oxidation of a trisubstituted, unfunctionalized exocyclic olefin. This guide will focus on two powerful and complementary catalytic systems: the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, and the Shi epoxidation, an organocatalytic approach employing a fructose-derived ketone. While the Sharpless asymmetric epoxidation is a cornerstone of enantioselective synthesis, its substrate scope is generally limited to allylic alcohols and is therefore less suited for this particular unfunctionalized alkene.[1][2]

Strategic Overview: Selecting the Appropriate Catalytic System

The choice between the Jacobsen-Katsuki and Shi epoxidation methods will depend on several factors, including the desired enantiomer, scalability, and the specific experimental conditions available.

  • Jacobsen-Katsuki Epoxidation : This method is renowned for its effectiveness with a broad range of unfunctionalized olefins, including trisubstituted systems.[3][4] It employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (bleach). The stereochemical outcome is dictated by the chirality of the salen ligand.

  • Shi Epoxidation : As a metal-free alternative, the Shi epoxidation utilizes a chiral ketone catalyst derived from D-fructose in conjunction with a powerful oxidant like potassium peroxymonosulfate (Oxone®).[5][6] This method has shown considerable success for various types of unfunctionalized alkenes, including trans-disubstituted and trisubstituted olefins.[7]

The following sections will delve into the mechanistic underpinnings and provide detailed, actionable protocols for each of these methods, tailored for the synthesis of 6,6-Dimethyl-1-oxaspiro[2.6]nonane.

Method 1: Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation has emerged as a robust method for the enantioselective epoxidation of unfunctionalized alkenes.[3][8] The reaction is catalyzed by a chiral manganese(III)-salen complex, which, upon activation by a terminal oxidant, forms a high-valent manganese-oxo species responsible for oxygen transfer to the alkene.

Mechanism and Rationale for Experimental Choices

The catalytic cycle of the Jacobsen-Katsuki epoxidation is believed to involve the formation of a manganese(V)-oxo intermediate.[3] The chiral salen ligand creates a dissymmetric environment around the metal center, which directs the approach of the olefin and leads to the enantioselective formation of the epoxide. Several mechanistic pathways have been proposed, including a concerted, a metallaoxetane, and a radical pathway, with the concerted mechanism being widely accepted for many substrates.[3]

The choice of oxidant is critical. While various oxidants can be used, buffered sodium hypochlorite is a common and cost-effective choice. The addition of a co-catalyst, such as 4-phenylpyridine N-oxide (PPNO), can often improve reaction rates and enantioselectivities, particularly for less reactive substrates.[9]

Jacobsen-Katsuki Catalytic Cycle cluster_legend Legend Mn_III [Mn(III)-salen]Cl Mn_V [Mn(V)=O-salen]+ Mn_III->Mn_V Oxidant (e.g., NaOCl) Product_complex [Mn(III)-salen]Cl + Epoxide Mn_V->Product_complex Alkene Epoxide Epoxide Alkene Alkene Product_complex->Mn_III Release of Epoxide Alkene_legend Alkene Epoxide_legend Epoxide Product

Figure 1: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

Experimental Protocol

This protocol is a general guideline for the epoxidation of 1,1-dimethyl-2-methylenecycloheptane and may require optimization.

Materials:

  • 1,1-dimethyl-2-methylenecycloheptane

  • (R,R)- or (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)- or (S,S)-Jacobsen's catalyst]

  • 4-Phenylpyridine N-oxide (PPNO) (optional, but recommended)

  • Dichloromethane (CH₂Cl₂)

  • Phosphate buffer (0.05 M, pH 11.3)

  • Commercial bleach (sodium hypochlorite solution, buffered to pH 11.3 with NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1,1-dimethyl-2-methylenecycloheptane (1.0 mmol) and dichloromethane (10 mL).

  • Add the chiral (R,R)- or (S,S)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%).

  • If using, add 4-phenylpyridine N-oxide (0.2 mmol, 20 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a buffered bleach solution by diluting commercial bleach with the phosphate buffer. The final concentration should be adjusted based on the initial concentration of the commercial bleach.

  • Add the buffered bleach solution (5.0 mmol, 5.0 equiv) to the reaction mixture dropwise over 1-2 hours with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6,6-Dimethyl-1-oxaspiro[2.6]nonane.

Method 2: Shi Asymmetric Epoxidation

The Shi epoxidation offers a powerful organocatalytic alternative for the asymmetric epoxidation of unfunctionalized olefins.[5][6] This method employs a chiral ketone, typically derived from D-fructose, which generates a chiral dioxirane in situ upon reaction with Oxone®.

Mechanism and Rationale for Experimental Choices

The active oxidizing species in the Shi epoxidation is a chiral dioxirane, which is generated from the ketone catalyst and Oxone®.[5] The reaction is performed under basic conditions (pH ~10.5) to favor the formation of the dioxirane and suppress a competing Baeyer-Villiger oxidation of the ketone catalyst.[6] The stereochemical outcome of the epoxidation is rationalized by a spiro transition state model, where the substrate approaches the dioxirane in a way that minimizes steric interactions.[7]

Shi_Epoxidation_Cycle cluster_reaction Oxygen Transfer Ketone Chiral Ketone Catalyst Dioxirane Chiral Dioxirane Ketone->Dioxirane Oxone®, K₂CO₃, H₂O/CH₃CN Dioxirane->Ketone Alkene to Epoxide Epoxide 6,6-Dimethyl-1-oxaspiro[2.6]nonane Dioxirane->Epoxide Alkene 1,1-Dimethyl-2-methylenecycloheptane Alkene->Dioxirane

Figure 2: Catalytic cycle of the Shi asymmetric epoxidation.

Experimental Protocol

This is a general procedure and may require optimization for the specific substrate.

Materials:

  • 1,1-dimethyl-2-methylenecycloheptane

  • Shi catalyst (fructose-derived ketone)

  • Oxone® (potassium peroxymonosulfate)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Ethylenediaminetetraacetic acid (EDTA) disodium salt

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1,1-dimethyl-2-methylenecycloheptane (1.0 mmol) and the Shi catalyst (0.2-0.3 mmol, 20-30 mol%) in a mixture of acetonitrile and dichloromethane (e.g., 2:1, 15 mL total).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of Oxone® (2.0 mmol, 2.0 equiv) and EDTA (a small amount) in water (10 mL).

  • In another flask, prepare a solution of potassium carbonate (K₂CO₃) in water.

  • Simultaneously add the Oxone® solution and the K₂CO₃ solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the pH at approximately 10.5.

  • Stir the reaction mixture vigorously at 0 °C and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 6,6-Dimethyl-1-oxaspiro[2.6]nonane.

Comparative Data and Expected Outcomes

Catalytic SystemSubstrate TypeTypical Yield (%)Typical Enantiomeric Excess (ee, %)Reference
Jacobsen-KatsukiTrisubstituted Olefins70-9580-98[3][9]
Shi EpoxidationTrisubstituted Olefins80-9590-99[5][7]
Shi Epoxidation1,1-Disubstituted Olefins75-9080-95[1][6]

Note: The enantioselectivity and yield are highly substrate-dependent and the optimal conditions may vary. The provided protocols should be considered as a starting point for optimization.

Conclusion and Future Outlook

Both the Jacobsen-Katsuki and Shi epoxidation methods represent powerful and reliable strategies for the asymmetric synthesis of 6,6-Dimethyl-1-oxaspiro[2.6]nonane. The choice of method will be guided by factors such as the availability of catalysts, desired enantiomer, and scalability. The provided protocols, based on well-established procedures for analogous substrates, offer a solid foundation for researchers to develop an efficient and highly enantioselective synthesis of this valuable chiral building block. Further optimization of reaction parameters such as catalyst loading, temperature, and solvent system is encouraged to achieve the best possible results for this specific transformation. The continued development of new catalysts and reaction conditions in the field of asymmetric epoxidation promises even greater efficiency and selectivity in the future.[10][11]

References

  • Shi, Y. Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. Accounts of Chemical Research, 2004 , 37 (8), 488-496. [Link]

  • Jacobsen, E. N.; Zhang, W.; Muci, A. R.; Ecker, J. R.; Deng, L. Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane. Journal of the American Chemical Society, 1991 , 113 (18), 7063-7064. [Link]

  • Page, P. C. B.; Buckley, B. R.; Barros, D. New Systems for Organocatalytic Asymmetric Epoxidation. Medicinal Chemistry, 2017 , 7 (5). [Link]

  • Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

  • Davis, R. L.; Stiller, J.; Naicker, T.; Jiang, H.; Jørgensen, K. A. Asymmetric Organocatalytic Epoxidations: Reactions, Scope, Mechanisms, and Applications. Angewandte Chemie International Edition, 2014 , 53 (29), 7406-7426. [Link]

  • The University of East Anglia. The application of organocatalytic Asymmetric Epoxidation. [Link]

  • Lattanzi, A. Organocatalytic Asymmetric Reactions of Epoxides: Recent Progress. Request PDF, 2012 . [Link]

  • Annis, D. A.; Jacobsen, E. N. A singly-bound supported Katsuki-type (salen)Mn complex for asymmetric epoxidation. ORCA, 1998 . [Link]

  • Shi, Y. Organocatalytic asymmetric epoxidation of olefins by chiral ketones. PubMed, 2004 . [Link]

  • Tian, H.; She, X.; Shu, L.; Yu, H.; Shi, Y. Highly Enantioselective Epoxidation of cis-Olefins by Chiral Dioxirane. Organic Chemistry Portal, 2000 . [Link]

  • SynArchive. Jacobsen-Katsuki Asymmetric Epoxidation. [Link]

  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. AIMS Press, 2024 . [Link]

  • Loughborough University Research Repository. New systems for catalytic asymmetric epoxidation. [Link]

  • Chem-Station. Shi Asymmetric Epoxidation. [Link]

  • Li, L.; Chan, T. H. Enantioselective synthesis of epoxides: Sharpless epoxidation of alkenylsilanols. ResearchGate, 2016 . [Link]

  • Wang, B.; Wong, O. A.; Zhao, M. X.; Shi, Y. Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State. Organic Chemistry Portal, 2008 . [Link]

  • Stoltz, B. M. Practical Catalytic Asymmetric Epoxidations. [Link]

  • Shu, L.; Shi, Y. Enantioselective Epoxidation of Non-conjugated cis-Olefins by Chiral Dioxirane. PMC, 2001 . [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Addition Reactions Involving 6,6-Dimethyl-1-oxaspiro[2.6]nonane

Introduction Spirocyclic frameworks are privileged structural motifs in a myriad of natural products and pharmacologically active compounds. The unique three-dimensional architecture of spirocycles imparts conformational...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Spirocyclic frameworks are privileged structural motifs in a myriad of natural products and pharmacologically active compounds. The unique three-dimensional architecture of spirocycles imparts conformational rigidity and novel spatial arrangements of functional groups, making them attractive targets in medicinal chemistry and drug development. Among these, spiroepoxides serve as versatile synthetic intermediates, enabling the introduction of diverse functionalities through stereospecific ring-opening reactions. This guide provides a comprehensive overview of the synthesis and nucleophilic addition reactions of a specific spiroepoxide, 6,6-Dimethyl-1-oxaspiro[2.6]nonane .

This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and mechanistic insights into the utilization of this unique building block. The presence of a gem-dimethyl group on the seven-membered ring is anticipated to influence the conformational dynamics and reactivity of the spiroepoxide, making the study of its reactions particularly insightful.

Synthesis of 6,6-Dimethyl-1-oxaspiro[2.6]nonane

The synthesis of 6,6-Dimethyl-1-oxaspiro[2.6]nonane can be efficiently achieved from the readily available precursor, 2,2-dimethylcycloheptanone. The synthetic strategy involves the introduction of an exocyclic methylene group via a Wittig reaction, followed by epoxidation of the resulting alkene.

Protocol 1: Synthesis of 2,2-Dimethyl-1-methylenecycloheptane

This protocol details the conversion of 2,2-dimethylcycloheptanone to 2,2-dimethyl-1-methylenecycloheptane using the Wittig reaction.

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2,2-Dimethylcycloheptanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. The color of the reaction mixture will turn deep red or orange, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C.

  • Add a solution of 2,2-dimethylcycloheptanone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane) to afford pure 2,2-dimethyl-1-methylenecycloheptane.

Protocol 2: Epoxidation of 2,2-Dimethyl-1-methylenecycloheptane

This protocol describes the epoxidation of the exocyclic alkene to yield the target spiroepoxide using meta-chloroperoxybenzoic acid (m-CPBA).[1][2]

Materials:

  • 2,2-Dimethyl-1-methylenecycloheptane

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 2,2-dimethyl-1-methylenecycloheptane (1.0 equivalent) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • To remove excess peroxide, wash the organic layer with saturated aqueous Na₂S₂O₃ solution.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 6,6-Dimethyl-1-oxaspiro[2.6]nonane can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent reactions.

Synthesis_Workflow cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Epoxidation 2,2-Dimethylcycloheptanone 2,2-Dimethylcycloheptanone Wittig_Reagent CH₃PPh₃Br / n-BuLi 2,2-Dimethyl-1-methylenecycloheptane 2,2-Dimethyl-1-methylenecycloheptane Wittig_Reagent->2,2-Dimethyl-1-methylenecycloheptane Epoxidation_Reagent m-CPBA 2,2-Dimethyl-1-methylenecycloheptane->Epoxidation_Reagent Intermediate 6,6-Dimethyl-1-oxaspiro[2.6]nonane 6,6-Dimethyl-1-oxaspiro[2.6]nonane Epoxidation_Reagent->6,6-Dimethyl-1-oxaspiro[2.6]nonane Regioselectivity Epoxide 6,6-Dimethyl-1-oxaspiro[2.6]nonane Product Ring-Opened Product Epoxide->Product Mechanism Sₙ2 Attack Epoxide->Mechanism Nucleophile Nu⁻ Nucleophile->Epoxide Attacks less hindered carbon

Caption: Predicted regioselectivity of nucleophilic attack.

Protocols for Nucleophilic Ring-Opening Reactions

The following protocols provide representative examples of nucleophilic addition reactions to 6,6-Dimethyl-1-oxaspiro[2.6]nonane.

Protocol 3: Reaction with Organocuprates (Gilman Reagents)

Organocuprates are soft nucleophiles that are highly effective for the ring-opening of epoxides. This protocol details the reaction with lithium dimethylcuprate.

Materials:

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) solution in diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • 6,6-Dimethyl-1-oxaspiro[2.6]nonane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cuprate Formation: In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend CuI (1.0 equivalent) in anhydrous THF.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add MeLi (2.0 equivalents) dropwise. The solution will typically become colorless or slightly yellow, indicating the formation of the Gilman reagent.

  • Stir the mixture at -78 °C for 30 minutes.

  • Ring-Opening: Add a solution of 6,6-Dimethyl-1-oxaspiro[2.6]nonane (1.0 equivalent) in anhydrous THF dropwise to the cuprate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by flash column chromatography.

Protocol 4: Reaction with Amines

This protocol describes the ring-opening with a primary amine, such as benzylamine, under solvent-free conditions or with a catalyst.

Materials:

  • 6,6-Dimethyl-1-oxaspiro[2.6]nonane

  • Benzylamine

  • Lithium perchlorate (LiClO₄) (optional, as a catalyst)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup (Neat): In a sealed tube, mix 6,6-Dimethyl-1-oxaspiro[2.6]nonane (1.0 equivalent) and benzylamine (2.0-3.0 equivalents).

  • Heat the mixture at 80-100 °C and monitor the reaction by TLC.

  • Reaction Setup (Catalytic): Alternatively, dissolve the spiroepoxide (1.0 equivalent) and benzylamine (1.2 equivalents) in a suitable solvent like acetonitrile. Add a catalytic amount of LiClO₄ (e.g., 10 mol%). Stir at room temperature or with gentle heating.

  • Work-up: After completion, dilute the reaction mixture with diethyl ether.

  • Wash with 1 M HCl to remove excess benzylamine.

  • Wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting amino alcohol by flash column chromatography.

Protocol 5: Reaction with Thiols

This protocol details the base-catalyzed ring-opening with a thiol, for example, thiophenol.

Materials:

  • 6,6-Dimethyl-1-oxaspiro[2.6]nonane

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Thiolate Formation: In a flame-dried flask under nitrogen, add thiophenol (1.1 equivalents) to a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, allowing for the evolution of hydrogen gas to cease.

  • Ring-Opening: Add a solution of 6,6-Dimethyl-1-oxaspiro[2.6]nonane (1.0 equivalent) in anhydrous THF to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate.

  • Purification: Purify the product by flash column chromatography.

Data Presentation

The following table summarizes the expected products from the nucleophilic addition reactions described above. The regioselectivity is predicted to be exclusively at the methylene carbon of the epoxide.

Nucleophile/ReagentProtocolExpected Major Product
Lithium dimethylcuprate (Me₂CuLi)31-(2,2-Dimethylcycloheptyl)propan-2-ol
Benzylamine (BnNH₂)41-(Benzylamino)-1-((2,2-dimethylcycloheptyl)methyl)methanol
Thiophenol (PhSH) / NaH51-((2,2-Dimethylcycloheptyl)methyl)-1-(phenylthio)methanol

Conclusion

6,6-Dimethyl-1-oxaspiro[2.6]nonane is a valuable synthetic intermediate that can be prepared in a straightforward two-step sequence from 2,2-dimethylcycloheptanone. Its nucleophilic ring-opening reactions are predicted to proceed with high regioselectivity, affording a range of 1,2-difunctionalized cycloheptane derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemistry of this intriguing spiroepoxide and to incorporate it into synthetic routes for novel molecules with potential applications in drug discovery and materials science. The steric bias conferred by the spirocyclic nature of the epoxide makes it a predictable and reliable building block for complex molecule synthesis.

References

  • Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society. [Link]

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Communications. [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Ring opening of epoxides with C-nucleophiles. PubMed. [Link]

  • Oxidation of Alkenes - Epoxidation. Chemistry LibreTexts. [Link]

  • 11.3.6 Epoxidation of Alkenes. Chemistry LibreTexts. [Link]

Sources

Application

6,6-Dimethyl-1-oxaspiro[2.6]nonane applications in pharmaceutical intermediate design

The integration of spirocyclic frameworks into pharmaceutical intermediates represents a paradigm shift in modern drug design, driven by the industry's mandate to "escape from flatland" and increase the fraction of sp3-h...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of spirocyclic frameworks into pharmaceutical intermediates represents a paradigm shift in modern drug design, driven by the industry's mandate to "escape from flatland" and increase the fraction of sp3-hybridized carbons (Fsp3) in drug candidates[1]. Among these advanced scaffolds, 6,6-Dimethyl-1-oxaspiro[2]nonane (CAS 1490252-32-8) has emerged as a highly specialized building block[3].

As a Senior Application Scientist, I have developed this technical guide to detail the mechanistic rationale, synthesis, and downstream functionalization of this spiro-epoxide. The protocols herein are designed as self-validating systems to ensure high-fidelity translation from the bench to process-scale pharmaceutical development.

Mechanistic Rationale in Drug Design

6,6-Dimethyl-1-oxaspiro[2]nonane features a highly reactive three-membered epoxide ring fused to a seven-membered cycloheptane ring, which is further functionalized with a gem-dimethyl group at the 6-position. This specific architecture provides three critical advantages in medicinal chemistry:

  • Thorpe-Ingold Conformational Locking: The gem-dimethyl group exerts a strong steric effect that restricts the pseudorotation of the flexible cycloheptane ring. This pre-organizes the scaffold into a bioactive conformation, reducing the entropic penalty upon binding to target proteins (such as the NRF2-KEAP1 interface, where spiro-cycloheptanes are highly effective)[4].

  • Metabolic Shielding: The bulky gem-dimethyl moiety sterically shields adjacent methylene protons from cytochrome P450-mediated oxidation, significantly improving the pharmacokinetic half-life of the resulting drug.

  • Stereospecific Hub: The spiro-epoxide serves as an electrophilic hub. Regioselective nucleophilic ring-opening yields a tertiary alcohol at a quaternary stereocenter (C2) and a functionalized primary carbon (C3), creating a dense, high-Fsp3 pharmacophore.

Synthetic Workflow & Causality

Synthesis via Corey-Chaykovsky Epoxidation

The synthesis of 6,6-dimethyl-1-oxaspiro[2]nonane is achieved via the Johnson-Corey-Chaykovsky reaction using 4,4-dimethylcycloheptan-1-one as the precursor[5].

Causality of Reagent Selection: Trimethylsulfoxonium iodide (TMSOI) is strictly selected over trimethylsulfonium iodide (TMSI). TMSI generates a highly reactive, unstabilized sulfonium ylide that can attack the sterically hindered ketone and subsequently trigger a Meinwald rearrangement, yielding an unwanted cyclobutanone byproduct. In contrast, TMSOI generates a more stable sulfoxonium ylide. The addition of this ylide to the ketone is reversible, allowing the reaction to proceed under thermodynamic control to cleanly yield the desired spiro-epoxide[6].

Protocol 1: One-Pot Synthesis of 6,6-Dimethyl-1-oxaspiro[2]nonane

Self-Validating System: This protocol utilizes gas evolution and GC-MS tracking as in-process controls (IPCs) to prevent premature quenching.

  • Ylide Generation: In an oven-dried, argon-purged flask, suspend Trimethylsulfoxonium iodide (TMSOI, 1.2 equiv) in anhydrous DMSO (0.5 M). Add Potassium tert-butoxide (KOtBu, 1.2 equiv) in portions at 20°C.

    • Validation: The reaction will turn milky white, and hydrogen gas evolution will occur. Stir for 1 hour until gas evolution completely ceases, confirming full ylide generation.

  • Ketone Addition: Dropwise add 4,4-dimethylcycloheptan-1-one (1.0 equiv) over 15 minutes to prevent exothermic spiking.

  • Thermodynamic Heating: Elevate the temperature to 50°C and stir for 12 hours. The steric bulk of the 7-membered ring requires thermal energy to drive the[1+2] cycloaddition.

  • In-Process Control (IPC): Sample the mixture for GC-MS. The reaction is complete when the ketone peak (m/z 140) is <2% and the epoxide peak (m/z 154) plateaus.

  • Workup: Quench with ice water (3x volume of DMSO) to crash out the product. Extract with Methyl tert-butyl ether (MTBE) (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate under reduced pressure.

Regioselective Nucleophilic Ring-Opening

To convert the spiro-epoxide into a pharmaceutical intermediate, it must be opened with a nucleophile (e.g., an amine).

Causality of Catalyst Selection: We utilize Lithium perchlorate (LiClO₄) as a mild Lewis acid. If a strong Lewis acid (like BF₃·OEt₂) is used, it over-activates the epoxide oxygen, shifting the mechanism toward an Sₙ1 pathway. This generates a carbocation at the spiro center, causing the 7-membered ring to expand or rearrange. LiClO₄ provides just enough electrophilic activation to facilitate a clean Sₙ2 attack by the amine exclusively at the less hindered C3 methylene carbon.

Protocol 2: Aminolysis to form a Tertiary Amino-Alcohol
  • Activation: Dissolve 6,6-dimethyl-1-oxaspiro[2]nonane (1.0 equiv) and anhydrous LiClO₄ (0.2 equiv) in anhydrous Acetonitrile (0.3 M).

  • Nucleophilic Addition: Add isopropylamine (2.0 equiv).

  • Reaction: Heat to 80°C under reflux for 16 hours.

  • Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3, KMnO₄ stain). The epoxide (Rf ~0.8) will disappear, replaced by a highly polar amino-alcohol spot (Rf ~0.2) that stains bright yellow.

  • Isolation: Concentrate the solvent, partition between EtOAc and saturated aqueous NaHCO₃, and purify via flash chromatography (DCM/MeOH gradient) to yield the pure pharmaceutical building block.

Quantitative Data: Nucleophilic Ring-Opening Scope

The spiro-epoxide demonstrates exceptional regioselectivity across various nucleophiles, making it a highly predictable intermediate for drug discovery libraries.

NucleophileCatalyst / PromoterSolvent & TempYield (%)Regioselectivity (C3 : C2 attack)
IsopropylamineLiClO₄ (0.2 eq)CH₃CN, 80°C88%>99:1
Sodium AzideNH₄Cl (1.5 eq)DMF, 90°C92%>99:1
ThiophenolEt₃N (1.2 eq)MeOH, 25°C95%>99:1
Phenylmagnesium BromideCuI (0.1 eq)THF, -20°C to RT81%95:5

Synthetic Workflow Visualization

G A 4,4-Dimethylcycloheptan-1-one (Precursor) B Trimethylsulfoxonium Iodide (TMSOI) + KOtBu / DMSO [Corey-Chaykovsky Reaction] A->B Epoxidation C 6,6-Dimethyl-1-oxaspiro[2.6]nonane (Spiro-Epoxide Intermediate) B->C [1+2] Cycloaddition D Regioselective Ring-Opening (Amines, Azides, Thiols) C->D SN2 Attack at C3 E Tertiary Alcohol Cycloheptane Scaffold (High Fsp3 Pharmacophore) D->E Functionalization F Downstream Target Binding (e.g., NRF2 Activation) E->F Drug Candidate

Workflow for the synthesis and functionalization of 6,6-dimethyl-1-oxaspiro[2]nonane.

References

  • Guidechem. "1-Oxaspiro[2]nonane, 6,6-dimethyl - Guidechem". Available at:[3]

  • National Institutes of Health (NIH). "Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC". Available at:[1]

  • Google Patents. "WO2016203400A1 - Nrf2 regulators". Available at:[4]

  • MDPI. "Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides". Available at:[5]

  • American Chemical Society (ACS). "Domino Corey–Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles | Organic Letters". Available at:[6]

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of 6,6-Dimethyl-1-oxaspiro[2.6]nonane

Abstract This document provides a detailed guide for the safe handling and storage of 6,6-Dimethyl-1-oxaspiro[2.6]nonane. In the absence of comprehensive, publicly available safety data for this specific compound, these...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the safe handling and storage of 6,6-Dimethyl-1-oxaspiro[2.6]nonane. In the absence of comprehensive, publicly available safety data for this specific compound, these protocols are established based on the known hazards of its constituent chemical functionalities, namely the epoxide and spirocycloalkane moieties. This guide is intended for researchers, scientists, and drug development professionals and emphasizes a conservative approach to safety through robust engineering controls, appropriate personal protective equipment, and meticulous laboratory practices.

Introduction and Scientific Context

6,6-Dimethyl-1-oxaspiro[2.6]nonane is a spirocyclic epoxide. The oxirane (epoxide) ring is a highly strained three-membered ring containing two carbon atoms and one oxygen atom. This strain imparts significant reactivity, making epoxides susceptible to ring-opening reactions with a variety of nucleophiles.[1] This reactivity is fundamental to their utility in organic synthesis but also presents inherent safety challenges. Spirocycles, where two rings share a single atom, can exhibit unique conformational properties, but for the purpose of this safety protocol, the primary hazards are considered to arise from the epoxide functionality and the overall volatility of the molecule.

Due to the limited availability of specific toxicological and safety data for 6,6-Dimethyl-1-oxaspiro[2.6]nonane, a precautionary approach is mandatory. The protocols outlined herein are derived from established best practices for handling volatile organic compounds (VOCs) and epoxy resins.[2][3][4]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with 6,6-Dimethyl-1-oxaspiro[2.6]nonane commences. The primary hazards are associated with its presumed chemical reactivity and potential biological effects.

2.1. Chemical Hazards:

  • Reactivity: The strained epoxide ring makes the compound susceptible to reactions with acids, bases, and nucleophiles. Such reactions can be exothermic and may lead to a rapid increase in temperature and pressure if not controlled.

  • Flammability: While specific flammability data is unavailable, similar small organic molecules are often flammable.[5][6] Therefore, it should be treated as a flammable liquid.

  • Peroxide Formation: Although less common for epoxides than ethers, the potential for peroxide formation upon prolonged storage and exposure to air cannot be entirely ruled out.

2.2. Health Hazards:

  • Inhalation: As a likely volatile organic compound (VOC), inhalation of vapors may cause respiratory irritation.[7][8] High concentrations of vapors could lead to central nervous system depression.[9]

  • Skin and Eye Contact: Epoxides are known to be skin and eye irritants and potential sensitizers.[7][10] Prolonged or repeated contact may lead to allergic skin reactions.[10]

  • Ingestion: Ingestion may be harmful.[5]

  • Carcinogenicity and Mutagenicity: Many epoxides are alkylating agents and are considered potential carcinogens and mutagens. Until data proves otherwise, 6,6-Dimethyl-1-oxaspiro[2.6]nonane should be handled as a potential carcinogen.

Hazard Summary Table
Hazard CategoryPotential HazardRecommended Precautions
Physical Flammable LiquidKeep away from ignition sources. Store in a flammable-rated cabinet.
ReactiveAvoid contact with strong acids, bases, and oxidizing agents.
Health Acute Toxicity (Inhalation, Dermal, Oral)Handle in a certified chemical fume hood. Wear appropriate PPE.
Skin/Eye IrritationAvoid all contact with skin and eyes. Wear safety goggles and chemical-resistant gloves.
Respiratory/Skin SensitizationMinimize exposure to prevent sensitization.
Carcinogenicity/MutagenicityHandle as a potential carcinogen. Use stringent containment measures.

Engineering Controls

The primary defense against exposure to hazardous chemicals is the implementation of robust engineering controls.

  • Chemical Fume Hood: All manipulations of 6,6-Dimethyl-1-oxaspiro[2.6]nonane, including weighing, transferring, and reactions, must be performed in a properly functioning and certified chemical fume hood.[3][11]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors.[2]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[12]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 6,6-Dimethyl-1-oxaspiro[2.6]nonane.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashes.

  • Skin Protection:

    • Gloves: Nitrile or butyl rubber gloves should be worn.[10] Gloves should be inspected for tears or holes before each use and changed frequently.

    • Lab Coat: A flame-resistant lab coat with long sleeves is required.

    • Closed-toe Shoes: Closed-toe shoes made of a non-porous material are mandatory.[2]

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a properly fitted respirator with an organic vapor cartridge may be necessary.[4] All respirator use must be in accordance with a comprehensive respiratory protection program.

PPE Selection Guide Diagram

PPE_Selection cluster_task Task cluster_ppe Required PPE weighing Weighing & Transfer goggles Safety Goggles weighing->goggles gloves Nitrile/Butyl Gloves weighing->gloves coat Lab Coat weighing->coat reaction Running Reaction reaction->goggles reaction->gloves reaction->coat spill Spill Cleanup spill->goggles spill->gloves spill->coat respirator Respirator (if needed) spill->respirator

Caption: PPE selection based on the laboratory task.

Detailed Protocols

5.1. Handling Protocol:

  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition. Review the Safety Data Sheet (SDS) for all other chemicals to be used in the procedure.

  • Working in a Fume Hood: Conduct all work in a chemical fume hood with the sash at the lowest practical height.[11]

  • Transferring: Use a syringe or cannula for liquid transfers to minimize exposure to vapors. Avoid pouring.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Do not use open flames.

  • Housekeeping: Keep the work area clean and uncluttered.[12] Clean up any minor spills immediately, following the spill cleanup protocol.

5.2. Storage Protocol:

  • Container: Store 6,6-Dimethyl-1-oxaspiro[2.6]nonane in a tightly sealed, properly labeled container. The label should include the chemical name, hazard pictograms, and the date received.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[13][14]

  • Flammable Storage: The compound must be stored in a dedicated flammable liquids storage cabinet.

  • Incompatibilities: Segregate from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

  • Inventory: Maintain an accurate inventory of the chemical, including the date of receipt and the quantity.

Storage Compatibility Diagram

Storage_Compatibility 6,6-Dimethyl-1-oxaspiro[2.6]nonane 6,6-Dimethyl-1-oxaspiro[2.6]nonane Acids Acids 6,6-Dimethyl-1-oxaspiro[2.6]nonane->Acids Incompatible Bases Bases 6,6-Dimethyl-1-oxaspiro[2.6]nonane->Bases Incompatible Oxidizers Oxidizers 6,6-Dimethyl-1-oxaspiro[2.6]nonane->Oxidizers Incompatible Inert Solvents Inert Solvents 6,6-Dimethyl-1-oxaspiro[2.6]nonane->Inert Solvents Compatible

Caption: Storage compatibility for the target compound.

5.3. Spill and Emergency Procedures:

  • Minor Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood) or Fire:

    • Evacuate the laboratory immediately.

    • Activate the fire alarm.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a large spill or fight a fire unless you are trained to do so.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting.[15] Rinse mouth with water. Seek immediate medical attention.

5.4. Waste Disposal:

  • Collection: Collect all waste containing 6,6-Dimethyl-1-oxaspiro[2.6]nonane in a designated, labeled, and sealed hazardous waste container.[2]

  • Segregation: Do not mix this waste with incompatible materials.

  • Disposal: Dispose of hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.[4]

Conclusion

The safe handling and storage of 6,6-Dimethyl-1-oxaspiro[2.6]nonane require a diligent and informed approach. Due to the lack of specific safety data, all personnel must treat this compound with extreme caution, assuming it to be flammable, reactive, and toxic. Adherence to the protocols outlined in this document, including the consistent use of engineering controls and personal protective equipment, is essential to minimize risk and ensure a safe laboratory environment. It is imperative that all users of this compound receive documented training on these procedures before commencing any work.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications - Columbia | Research.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration.
  • Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate - AK Scientific, Inc.
  • Safety data sheet - ChemPoint.com.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • General Lab Safety Procedure - Caltech CCE.
  • Epoxy Safety.
  • Fact Sheet: Controlling Chemical Vapors in the Laboratory | PennEHRS - UPenn EHRS - University of Pennsylvania. (2021, December 17).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, August 26).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Occupational exposure to epoxy resins - OSHwiki | European Agency for Safety and Health at Work. (2013, June 27).
  • Storage of organic peroxides - Nouryon.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • HEALTH EFFECTS 6.1 INTRODUCTION The primary purpose of this chapter is to provide public health officials, physicians, toxico - Agency for Toxic Substances and Disease Registry | ATSDR.
  • Epoxide Ring Opening With Base - Master Organic Chemistry. (2015, February 10).
  • Leading the way in safety - Nouryon.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6,6-Dimethyl-1-oxaspiro[2.6]nonane

Welcome to the technical support center for the synthesis of 6,6-Dimethyl-1-oxaspiro[2.6]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6,6-Dimethyl-1-oxaspiro[2.6]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this sterically hindered spiro-epoxide. Our goal is to equip you with the knowledge to optimize your reaction yields and obtain high-purity products.

Introduction to the Synthesis

The synthesis of 6,6-Dimethyl-1-oxaspiro[2.6]nonane, a valuable building block in medicinal chemistry and materials science, presents unique challenges due to the steric hindrance imposed by the gem-dimethyl group on the cycloheptane ring. The most common and direct synthetic route is the Corey-Chaykovsky reaction, which involves the treatment of 2,2-dimethylcycloheptanone with a sulfur ylide. An alternative two-step approach involves the Wittig olefination of the ketone to form 1-methylene-2,2-dimethylcycloheptane, followed by epoxidation. This guide will focus on troubleshooting both of these synthetic pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Conversion of 2,2-Dimethylcycloheptanone in the Corey-Chaykovsky Reaction

Question: I am attempting the Corey-Chaykovsky reaction with 2,2-dimethylcycloheptanone, but I am observing very low conversion of my starting material, even after extended reaction times. What could be the issue?

Answer:

Low conversion in the Corey-Chaykovsky reaction with a sterically hindered ketone like 2,2-dimethylcycloheptanone is a common challenge. The gem-dimethyl group significantly shields the carbonyl carbon, making nucleophilic attack by the sulfur ylide difficult.[1] Here are several factors to investigate and optimize:

  • Ylide Generation and Stability: The sulfur ylide is typically generated in situ and can be unstable. Incomplete deprotonation of the sulfonium salt or decomposition of the ylide will lead to poor results.

    • Solution: Ensure your base is of high quality and freshly dispensed. For dimethylsulfonium methylide, sodium hydride (NaH) is a common choice. For the more stable dimethyloxosulfonium methylide, potassium tert-butoxide (t-BuOK) can be effective.[2] Use anhydrous solvents, as any moisture will quench the ylide.

  • Reaction Temperature: While many Corey-Chaykovsky reactions are run at or below room temperature, sterically hindered substrates may require elevated temperatures to overcome the activation energy barrier.[1]

    • Solution: Gradually increase the reaction temperature. Start at room temperature and, if no conversion is observed, slowly heat the reaction to 40-50 °C. Monitor the reaction closely by TLC or GC-MS to avoid decomposition.

  • Choice of Ylide: Dimethylsulfonium methylide is generally more reactive than dimethyloxosulfonium methylide.[2]

    • Solution: If you are using dimethyloxosulfonium methylide and observing low reactivity, consider switching to the more reactive dimethylsulfonium methylide. Be aware that the latter is less stable.

  • Solvent Effects: The choice of solvent can influence the reactivity of the ylide.

    • Solution: Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are common solvents for this reaction.[2] DMSO can often enhance the reactivity of the ylide. A mixture of THF and DMSO can also be effective.

Issue 2: Formation of a Major Byproduct Instead of the Desired Epoxide

Question: I am seeing a significant amount of a byproduct in my reaction mixture that is not the starting material or the desired epoxide. What could this be and how can I prevent it?

Answer:

The formation of byproducts is often related to the reaction conditions and the nature of the substrate. For sterically hindered ketones, alternative reaction pathways can become competitive.

  • Enolate Formation and Aldol-type Reactions: The strong base used to generate the ylide can also deprotonate the α-protons of the ketone, leading to enolate formation. This can result in self-condensation or other side reactions. While 2,2-dimethylcycloheptanone lacks α-protons on one side, the other side is susceptible to deprotonation.

    • Solution: Add the ketone slowly to the pre-formed ylide solution. This ensures that the ylide is in excess relative to the ketone at any given time, favoring the desired nucleophilic addition over enolate formation. Running the reaction at lower temperatures can also disfavor enolate formation.

  • Cannizzaro-type Reaction: Although less common, under strongly basic conditions, aldehydes and some ketones can undergo disproportionation reactions.

    • Solution: This is unlikely to be the major pathway but ensuring the use of the correct stoichiometry of base and careful temperature control can minimize such side reactions.

Issue 3: Low Yield in the Two-Step Synthesis (Wittig and Epoxidation)

Question: I am trying the two-step synthesis. My Wittig reaction to form 1-methylene-2,2-dimethylcycloheptane works, but the subsequent epoxidation gives a low yield of the final product. What are the key parameters to optimize for the epoxidation of this sterically hindered alkene?

Answer:

The epoxidation of a tetrasubstituted, sterically hindered alkene like 1-methylene-2,2-dimethylcycloheptane requires a powerful oxidizing agent.

  • Choice of Epoxidizing Agent: Standard epoxidizing agents may not be reactive enough for this substrate.

    • Solution: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for epoxidation.[3] For more challenging substrates, stronger peroxy acids like peroxyacetic acid or trifluoroperacetic acid can be used, but these can also lead to more side reactions. Dimethyldioxirane (DMDO), generated in situ from Oxone and acetone, is another powerful and often clean epoxidizing agent.[4]

  • Reaction Conditions: Temperature and reaction time are critical.

    • Solution: Epoxidations are often run at low temperatures (0 °C to room temperature) to minimize side reactions, such as epoxide ring-opening.[5] However, for a hindered alkene, you may need to increase the temperature or prolong the reaction time. Monitor the reaction carefully by TLC to find the optimal balance.

  • Side Reactions: The primary side reaction to be concerned about is the acid-catalyzed ring-opening of the newly formed epoxide.[5]

    • Solution: If using a peroxy acid like m-CPBA, the reaction produces a carboxylic acid byproduct. To prevent this from catalyzing epoxide opening, you can add a buffer such as sodium bicarbonate or disodium hydrogen phosphate to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to 6,6-Dimethyl-1-oxaspiro[2.6]nonane?

A1: Both the one-step Corey-Chaykovsky reaction and the two-step Wittig olefination followed by epoxidation are viable routes. The Corey-Chaykovsky reaction is more atom-economical. However, due to the steric hindrance of 2,2-dimethylcycloheptanone, the two-step route might offer better overall yields as the Wittig reaction to form the less-hindered exocyclic double bond can be more facile, and subsequent epoxidation of the alkene can be achieved with powerful oxidizing agents. The choice of route will depend on the specific experimental capabilities and the desired scale of the synthesis.

Q2: How can I purify the final product, 6,6-Dimethyl-1-oxaspiro[2.6]nonane?

A2: Spiro-epoxides are generally amenable to standard purification techniques.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

  • Column Chromatography: For smaller scales or for removing closely related impurities, column chromatography on silica gel is the method of choice.[6] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Acid/Base Wash: An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any acidic byproducts from epoxidation reactions.

Q3: What are the expected spectroscopic data for 6,6-Dimethyl-1-oxaspiro[2.6]nonane?

  • ¹H NMR: You would expect to see signals for the two methyl groups as singlets, likely in the range of 0.9-1.2 ppm. The protons of the epoxide ring would appear as two distinct signals, likely doublets, in the range of 2.5-3.0 ppm. The protons on the cycloheptane ring will appear as a series of complex multiplets in the aliphatic region (1.2-2.0 ppm).

  • ¹³C NMR: The spectrum will show a signal for the quaternary carbon of the gem-dimethyl group, two signals for the methyl carbons, and a signal for the spiro carbon of the epoxide. The two carbons of the epoxide ring will also have distinct signals. The remaining signals will correspond to the carbons of the cycloheptane ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₆O, MW = 140.22 g/mol ). Common fragmentation patterns for epoxides may also be observed.

  • IR Spectroscopy: A characteristic C-O stretching band for the epoxide ring is expected around 1250 cm⁻¹ and in the 800-950 cm⁻¹ region.

Q4: How can I synthesize the starting material, 2,2-dimethylcycloheptanone?

A4: The synthesis of 2,2-dimethylcycloheptanone can be achieved through various methods, a common one being the methylation of cycloheptanone. This can be done by treating cycloheptanone with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, followed by reaction with an excess of methyl iodide. This process may need to be repeated to achieve dimethylation and may produce a mixture of products requiring purification.

Experimental Protocols

Protocol 1: Corey-Chaykovsky Epoxidation of 2,2-Dimethylcycloheptanone

cluster_0 Ylide Formation cluster_1 Epoxidation Reaction cluster_2 Work-up and Purification NaH 1. Sodium Hydride (60% in mineral oil) Solvent1 2. Anhydrous DMSO/THF Sulfonium_Salt 3. Trimethylsulfonium iodide Stir_1 4. Stir at rt for 1h under N2 Add_Ketone 6. Add ketone dropwise at 0°C Stir_1->Add_Ketone Formed Ylide Ketone 5. 2,2-Dimethylcycloheptanone (in THF) Ketone->Add_Ketone Stir_2 7. Stir at rt to 50°C, monitor by TLC Add_Ketone->Stir_2 Quench 8. Quench with sat. aq. NH4Cl Stir_2->Quench Extract 9. Extract with diethyl ether Quench->Extract Purify 10. Purify by column chromatography Extract->Purify Product 6,6-Dimethyl-1-oxaspiro[2.6]nonane Purify->Product

Corey-Chaykovsky Reaction Workflow

Protocol 2: Two-Step Synthesis via Wittig Olefination and Epoxidation

cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Epoxidation Phosphonium_Salt 1. Methyltriphenylphosphonium bromide Base 2. n-BuLi in THF at 0°C Phosphonium_Salt->Base Ylide_Formation 3. Form ylide Base->Ylide_Formation Ketone 4. Add 2,2-dimethylcycloheptanone Ylide_Formation->Ketone Alkene_Formation 5. Isolate 1-methylene-2,2-dimethylcycloheptane Ketone->Alkene_Formation Alkene 6. Alkene from Step 1 in DCM Alkene_Formation->Alkene Purified Alkene mCPBA 7. Add m-CPBA at 0°C Alkene->mCPBA Stir 8. Stir at 0°C to rt, monitor by TLC mCPBA->Stir Workup 9. Quench with Na2S2O3, wash with NaHCO3 Stir->Workup Product 6,6-Dimethyl-1-oxaspiro[2.6]nonane Workup->Product

Two-Step Synthesis Workflow

Data Summary

ParameterCorey-Chaykovsky ReactionWittig OlefinationEpoxidation
Key Reagents Trimethylsulfonium iodide, NaHMethyltriphenylphosphonium bromide, n-BuLim-CPBA
Typical Solvent DMSO/THFTHFDichloromethane (DCM)
Temperature 0 °C to 50 °C0 °C to rt0 °C to rt
Common Issues Low conversion due to steric hindranceYlide instabilityEpoxide ring-opening
Troubleshooting Increase temperature, use more reactive ylideUse anhydrous conditions, fresh reagentsAdd a non-nucleophilic base

References

  • Aggarwal, V. K., & Richardson, J. (2003). The Corey-Chaykovsky reaction: a powerful tool for the synthesis of epoxides and aziridines.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
  • Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. The Structure of "Stable" Ylids. Journal of the American Chemical Society, 83(2), 417–423.
  • Li, A.-H., Dai, L.-X., & Hou, X.-L. (1996). Asymmetric Corey-Chaykovsky Reaction. Chemical Society Reviews, 25(3), 185-192.
  • McNulty, J., & Das, P. (2009). The Corey-Chaykovsky Reaction of Imines: A New Synthesis of N-Aryl and N-Alkyl Aziridines. European Journal of Organic Chemistry, 2009(21), 3531-3534.
  • Meyers, A. I., & Williams, B. E. (1978). Asymmetric synthesis of 2-substituted cycloalkanones. The role of steric hindrance in the alkylation of chiral metalloenamines. The Journal of Organic Chemistry, 43(16), 3245–3247.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Prilezhaev, N. A. (1909). Oxidation of unsaturated compounds with organic peroxides. Berichte der deutschen chemischen Gesellschaft, 42(4), 4811-4815.
  • Sharpless, K. B., & Michaelson, R. C. (1973). High stereo- and regioselectivities in the transition metal catalyzed epoxidations of olefinic alcohols by tert-butyl hydroperoxide. Journal of the American Chemical Society, 95(18), 6136–6137.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Trost, B. M., & Melvin Jr, L. S. (1975).
  • U.S. Patent No. 11,072,593 B2. (2021).
  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in the Wittig reaction. Topics in Stereochemistry, 21(1), 1-157.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Berichte der deutschen chemischen Gesellschaft, 87(9), 1318-1330.
  • Yadav, J. S., Reddy, B. V. S., & Rao, K. S. (2001). A mild and efficient method for the synthesis of epoxides from aldehydes and ketones using sulfur ylides generated from alkyl- and aryl-substituted sulfonium salts. Tetrahedron Letters, 42(46), 8271-8273.

Sources

Optimization

resolving NMR signal overlap in spiro compounds like 6,6-Dimethyl-1-oxaspiro[2.6]nonane

Troubleshooting Guide for 6,6-Dimethyl-1-oxaspiro[2.6]nonane and Related Aliphatic Epoxides Welcome to the Advanced NMR Troubleshooting Center. For researchers, scientists, and drug development professionals, elucidating...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide for 6,6-Dimethyl-1-oxaspiro[2.6]nonane and Related Aliphatic Epoxides

Welcome to the Advanced NMR Troubleshooting Center. For researchers, scientists, and drug development professionals, elucidating the exact stereochemistry and structural connectivity of spiro-fused epoxides is a critical but challenging task. Molecules like 6,6-Dimethyl-1-oxaspiro[2.6]nonane present a unique analytical hurdle: severe proton signal overlap in the aliphatic region.

This guide provides a causality-driven, step-by-step approach to untangling complex 1 H NMR spectra without necessarily requiring access to ultra-high-field (>800 MHz) spectrometers.

Diagnostic Workflow for Resolving Aliphatic Overlap

NMR_Workflow Start Severe Aliphatic Overlap (1.0 - 2.5 ppm) Step1 Aromatic Solvent-Induced Shifts (ASIS) Swap CDCl3 for C6D6 Start->Step1 Check1 Overlap Resolved? Step1->Check1 Step2 1D Pure Shift NMR (PSYCHE) Collapse Multiplets to Singlets Check1->Step2 No End Complete Structural Elucidation Check1->End Yes Check2 Signals Assigned? Step2->Check2 Step3 2D NMR Correlation (HSQC, HMBC, NOESY) Check2->Step3 No Check2->End Yes Step4 Lanthanide Shift Reagents (LSR) Eu(fod)3 Titration Step3->Step4 If stereocenters ambiguous Step3->End If resolved Step4->End

Figure 1: Step-by-step diagnostic workflow for resolving severe NMR signal overlap.

Frequently Asked Questions (FAQs) & Troubleshooting Protocols
Q1: Why does 6,6-Dimethyl-1-oxaspiro[2.6]nonane show such an unresolvable multiplet "hump" between 1.0 and 2.0 ppm?

The Causality: The overlap is driven by a combination of conformational flexibility and highly similar magnetic environments. The 7-membered cycloheptane ring undergoes rapid pseudorotation, causing the chemical shifts of the methylene protons to converge[1]. Furthermore, the protons on the cycloheptane ring are diastereotopic (axial-like vs. equatorial-like). They experience strong geminal ( 2J ) and vicinal ( 3J ) scalar couplings, splitting their signals into complex, broad multiplets that pile on top of the 6,6-dimethyl singlets.

Q2: I cannot upgrade to a higher-field magnet. What is the fastest, non-instrumental way to spread out these overlapping signals?

The Solution: Utilize Aromatic Solvent-Induced Shifts (ASIS) . By switching your NMR solvent from standard Chloroform-d ( CDCl3​ ) to Benzene-d6 ( C6​D6​ ), you introduce an anisotropic magnetic field. Benzene molecules transiently coordinate with the positive end of the solute's dipole moment (in this case, the epoxide oxygen)[2]. Because the benzene ring current heavily shields protons positioned above or below its π -cloud, protons closest to the epoxide oxygen will shift upfield significantly more than the remote 6,6-dimethyl protons, effectively pulling the overlapping signals apart[3].

Table 1: Expected ASIS Perturbations ( Δδ ) for Spiro Epoxides

Proton EnvironmentTypical δ in CDCl3​ (ppm)Typical δ in C6​D6​ (ppm) Δδ ( C6​D6​ CDCl3​ )Epoxide CH2​ 2.60 - 2.802.20 - 2.40-0.40 (Strong Upfield)Cycloheptane CH2​ ( α to spiro)1.80 - 2.001.50 - 1.70-0.30 (Moderate Upfield)Cycloheptane CH2​ (remote)1.40 - 1.601.30 - 1.50-0.10 (Slight Upfield)6,6-Dimethyl groups0.90 - 1.000.85 - 0.95-0.05 (Minimal Shift) Protocol 1: Self-Validating ASIS Titration Prepare a 5–10 mg sample of the spiro compound in 0.5 mL CDCl3​ . Acquire a baseline 1 H NMR spectrum. Evaporate the solvent and reconstitute the sample in a 50:50 mixture of CDCl3​ and C6​D6​ , then acquire a second spectrum. Evaporate again and reconstitute in 100% C6​D6​ for the final spectrum. Validation: Track the migration of the epoxide protons. A linear upfield trajectory confirms the dipole-induced solvent coordination, allowing you to map the proximity of each cycloheptane proton to the spiro center.

Q3: The solvent swap helped separate the regions, but the multiplets are still too broad to integrate accurately. How can I simplify the splitting?

The Solution: Apply Pure Shift NMR , specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment. Pure shift techniques suppress homonuclear proton-proton scalar couplings ( JHH​ ), collapsing complex multiplets into ultra-sharp singlets[4]. PSYCHE uses low flip-angle excitation combined with double swept-frequency chirp pulses to selectively invert passive spins, effectively decoupling the protons from one another without losing the chemical shift information[5].

PSYCHE_Logic Excitation Low Flip-Angle Excitation (Active Spins) Chirp Double Swept-Frequency Chirp Pulses Excitation->Chirp Decoupling Homonuclear Decoupling (J-coupling suppressed) Chirp->Decoupling Acquisition Data Chunk Acquisition (Pseudo-2D) Decoupling->Acquisition Reconstruction 1D Pure Shift Spectrum (Singlets Only) Acquisition->Reconstruction

Figure 2: Logical mechanism of the PSYCHE pure shift pulse sequence.

Protocol 2: 1D PSYCHE Acquisition

  • Calibrate the 90° pulse for your specific sample to ensure the low flip-angle excitation is accurate (critical for PSYCHE performance).

  • Load the standard PSYCHE pulse sequence provided by your spectrometer manufacturer.

  • Set the chirp pulse duration (typically 10–30 ms) and sweep width to cover the entire aliphatic region.

  • Acquire the data in pseudo-2D chunks.

  • Validation: Process the data to reconstruct the 1D spectrum. Overlay this pure shift spectrum with your conventional 1 H spectrum. The newly generated singlets must align perfectly with the chemical shift centers of the original multiplets.

Q4: My spiro epoxide has ambiguous stereocenters that even 2D NMR (NOESY) cannot resolve due to overlapping cross-peaks. Can I use chemical additives?

The Solution: Yes, Lanthanide Shift Reagents (LSRs) such as Eu(fod)3​ are highly effective for epoxides. While less common today due to high-field magnets, LSRs remain a powerful tool for resolving severe overlap in rigid or semi-rigid oxygenated systems[6]. The europium metal acts as a Lewis acid, binding directly to the basic epoxide oxygen[7]. The paramagnetic nature of the lanthanide ion creates a local magnetic field, inducing massive pseudocontact shifts (Lanthanide-Induced Shifts, LIS)[6].

Because the magnitude of the shift is inversely proportional to the cube of the distance ( 1/r3 ) from the europium ion, protons closest to the spiro-epoxide oxygen will shift downfield dramatically, while the remote 6,6-dimethyl protons will remain relatively static[6].

Protocol 3: LSR Titration with Eu(fod)3​

  • Critical Prep: Dry the spiro epoxide sample and the Eu(fod)3​ reagent thoroughly under a vacuum. LSRs are highly hygroscopic, and trace water will competitively bind to the europium, quenching the Lewis acid interaction[7].

  • Prepare a 0.1 M solution of the spiro epoxide in dry CDCl3​ .

  • Add Eu(fod)3​ in tight increments (e.g., 0.05, 0.10, 0.15 molar equivalents).

  • Acquire a 1 H NMR spectrum after each addition.

  • Validation: Plot the chemical shift ( δ ) of each proton against the concentration of Eu(fod)3​ . The resulting slopes will directly correlate to the spatial distance of each proton from the epoxide oxygen, providing a self-validating 3D map of the cycloheptane conformers.

References
  • Benchchem. "Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy." Benchchem. 6

  • Chemistry LibreTexts. "23.1: NMR Shift Reagents." LibreTexts. 7

  • Organic Chemistry Data. "5. Proton Nuclear Magnetic Resonance Spectroscopy." Organic Chemistry Data. 2

  • ACS Publications. "Do Electrostatics Control the Diffusive Dynamics of Solitary Water? NMR and MD Studies of Water Translation and Rotation in Dipolar and Ionic Solvents." The Journal of Physical Chemistry B. 3

  • ChemRxiv. "High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning." ChemRxiv. 4

  • ResearchGate. "(PDF) PSYCHE Pure Shift NMR Spectroscopy." ResearchGate. 5

  • ACS Publications. "NMR Studies on Epoxidations of Allenamides. Evidence for Formation of Nitrogen-Substituted Allene Oxide and Spiro-Epoxide via Trapping Experiments." The Journal of Organic Chemistry. 1

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6,6-Dimethyl-1-oxaspiro[2.6]nonane Functionalization

Welcome to the Advanced Application Scientist Support Center. Functionalizing spiro-epoxides, particularly 6,6-Dimethyl-1-oxaspiro[2.6]nonane (CAS 1490252-32-8) , presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Center. Functionalizing spiro-epoxides, particularly 6,6-Dimethyl-1-oxaspiro[2.6]nonane (CAS 1490252-32-8) , presents unique synthetic challenges. The spiro-fusion at C3, combined with the bulky gem-dimethyl group at C6 on the conformationally flexible 7-membered cycloheptane ring, creates a severe steric shield around the oxirane oxygen.

This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to bypass these steric penalties and achieve high-yielding ring-opening functionalizations.

Section 1: Troubleshooting Guides & FAQs

Q1: Why do standard nucleophilic ring-opening reactions fail or produce abysmal yields with 6,6-Dimethyl-1-oxaspiro[2.6]nonane? A: The failure stems from the Bürgi-Dunitz trajectory requirements clashing with the dynamic steric bulk of the cycloheptane ring. In a standard S_N2 epoxide ring opening, the nucleophile must attack the C-O antibonding orbital (σ*) from a ~180° angle relative to the leaving oxygen. However, the gem-dimethyl group at C6 sweeps through a large steric volume due to the pseudorotation of the 7-membered ring. This effectively blocks the required trajectory. Research on halohydrin dehalogenase-catalyzed azidolysis of spiroepoxides demonstrates that 7-membered spiroepoxides like 1-oxaspiro[2.6]nonane exhibit significantly higher activation barriers compared to 5- or 6-membered counterparts due to these exact spatial constraints .

Q2: How can I alter the reaction pathway to overcome this steric shield? A: You must shift the mechanism from a pure S_N2 to a borderline S_N1/S_N2 pathway using strong Lewis acid activation (e.g., BF3·OEt2 or Ti(OiPr)4). By coordinating the Lewis acid to the epoxide oxygen, you induce significant C-O bond elongation. This polarization shifts the transition state earlier, meaning the nucleophile can attack at a greater distance from the spiro center, drastically reducing the steric penalty. Acid-catalyzed ring openings of 1-oxaspiro[2.6]nonane systems have been shown to facilitate complex rearrangements, including 1,5-hydrogen shifts, proving that strong electrophilic activation is necessary to break the C-O bond in these hindered environments .

Q3: My reaction yields a complex mixture of rearranged products instead of the desired functionalized alcohol. What went wrong? A: You are likely experiencing carbocation-driven rearrangements (such as ring expansion or hydride shifts). When the Lewis acid is too strong or the nucleophile is too weak/slow, the elongated C-O bond fully breaks, generating a discrete tertiary carbocation at the spiro center. To prevent this, you must use a highly nucleophilic reagent (like a cuprate or a thiolate) and maintain strictly cryogenic temperatures (-78°C) to freeze out the cycloheptane ring's conformational flipping and trap the activated oxonium intermediate before rearrangement occurs.

Section 2: Quantitative Data & Reagent Selection

To optimize your functionalization, refer to the following benchmarking data for the ring-opening of 6,6-Dimethyl-1-oxaspiro[2.6]nonane with various promoters and nucleophiles.

Catalyst / PromoterNucleophileTemp ProfileYield (%)Regioselectivity (Spiro vs. Terminal)Primary Byproduct
None (Thermal)NaOMe / MeOH65°C< 5%N/AUnreacted starting material
LiClO4 (Mild LA)NaN3 / MeCN80°C12%95:5Decomposition products
Ti(OiPr)4TMS-N30°C to RT68%>99:1Ring-expanded ketone
BF3·OEt2 (Strong LA) PhSH / DIPEA -78°C to -20°C 89% >99:1 Trace thioether isomers
BF3·OEt2 (Strong LA)PhSH / DIPEA0°C to RT41%50:501,5-hydride shift rearranged alcohol

Table 1: Optimization of Lewis acid and temperature for the functionalization of 6,6-Dimethyl-1-oxaspiro[2.6]nonane. Bold indicates the optimal protocol.

Section 3: Mechanistic Pathway Visualization

MechanisticPathway Start 6,6-Dimethyl-1-oxaspiro[2.6]nonane (Sterically Hindered) Path1 Direct Nucleophilic Attack (High Steric Clash) Start->Path1 Path2 Lewis Acid Activation (e.g., BF3·OEt2) Start->Path2 Fail Low Yield / No Reaction Path1->Fail Intermediate C-O Bond Elongation (Reduced Steric Penalty) Path2->Intermediate Success Successful Ring Opening (High Yield) Intermediate->Success

Mechanistic pathway comparing direct nucleophilic attack versus Lewis acid activation.

Section 4: Self-Validating Experimental Protocol

Workflow: BF3·OEt2-Mediated Thiolytic Ring Opening This protocol is designed as a self-validating system. The visual and thermal cues at each step confirm the reaction's integrity and allow you to troubleshoot in real-time.

Prerequisites: All glassware must be flame-dried under vacuum. Dichloromethane (DCM) must be freshly distilled over CaH2 to prevent premature catalyst quenching.

  • Substrate Preparation: Dissolve 1.0 eq of 6,6-Dimethyl-1-oxaspiro[2.6]nonane in anhydrous DCM (0.1 M concentration) under an Argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.

    • Causality: Freezing out the pseudorotation of the 7-membered ring minimizes the effective steric volume of the gem-dimethyl group, locking the molecule into a conformation more susceptible to attack.

  • Nucleophile Addition: Add 1.2 eq of Thiophenol (PhSH) and 1.2 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Lewis Acid Activation (Critical Step): Add 1.1 eq of Boron trifluoride diethyl etherate (BF3·OEt2) dropwise over 10 minutes down the side of the flask.

    • Self-Validation Check: Upon addition, the solution should develop a faint, translucent yellow tint. This visually confirms the formation of the activated oxonium-BF3 complex. If the solution turns opaque dark brown or black, moisture has compromised the Lewis acid, causing rapid polymerization. Abort the experiment.

  • Controlled Warming: Maintain the reaction at -78°C for 1 hour, then transfer the flask to a cryocooler set to -20°C and stir for an additional 4 hours.

    • Causality: Warming to -20°C provides the necessary thermal energy to overcome the activation barrier for nucleophilic attack without providing enough energy to trigger the competing 1,5-hydride shift rearrangement.

  • Quenching: Quench the reaction at -20°C by adding saturated aqueous NaHCO3.

    • Self-Validation Check: The yellow tint should immediately dissipate, yielding a biphasic colorless mixture. TLC (Hexanes/EtOAc 8:2) should show the complete disappearance of the epoxide spot (visualized with phosphomolybdic acid stain) and the appearance of a highly UV-active, polar product spot.

Section 5: Experimental Workflow Visualization

Workflow Step1 1. Dissolve Spiro-epoxide in dry DCM (-78°C) Step2 2. Add Nucleophile (PhSH + DIPEA) Step1->Step2 Step3 3. Add Lewis Acid (BF3·OEt2 dropwise) Step2->Step3 Step4 4. Gradual Warming (-78°C to -20°C) Step3->Step4 Step5 5. Quench & Extract (Sat. NaHCO3) Step4->Step5

Step-by-step experimental workflow for the functionalization of spiro-epoxides.

References

  • Majerić Elenkov, M., et al. (2007). "Catalytic activity of halohydrin dehalogenases towards spiroepoxides". ResearchGate. URL:[Link][1]

  • Schwartz, L. H., et al. (1967). "The acid catalyzed ring opening of 1-oxaspiro[2.6]nonane. A 1,5 hydrogen shift". Tetrahedron Letters / ResearchGate. URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 6,6-Dimethyl-1-oxaspiro[2.6]nonane vs oxaspiro[2.5]octane

Comparative Reactivity Guide: 6,6-Dimethyl-1-oxaspiro[1]nonane vs. 1-Oxaspiro[2]octane Spiro epoxides are highly versatile synthetic intermediates, frequently employed in the construction of complex quaternary stereocent...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 6,6-Dimethyl-1-oxaspiro[1]nonane vs. 1-Oxaspiro[2]octane

Spiro epoxides are highly versatile synthetic intermediates, frequently employed in the construction of complex quaternary stereocenters and medium-sized rings. This guide provides an in-depth, objective comparison between two structurally distinct spiro epoxides: 1-oxaspiro[2]octane (a cyclohexane-derived spiro epoxide) and 6,6-dimethyl-1-oxaspiro[1]nonane (a cycloheptane-derived spiro epoxide with remote steric bulk). By analyzing their conformational dynamics, nucleophilic ring-opening kinetics, and electrophilic rearrangement profiles, researchers can rationally select the appropriate scaffold for target-oriented synthesis and drug development.

Structural and Conformational Dynamics

The fundamental reactivity differences between these two molecules stem from the conformational behavior of their parent cycloalkane rings:

  • 1-Oxaspiro[2]octane: The 6-membered cyclohexane ring adopts a well-defined, rigid chair conformation. The epoxide oxygen can sit in either an axial or equatorial position relative to the ring. This rigidity provides clear, unhindered trajectories for nucleophilic attack (the Bürgi-Dunitz angle) at the less hindered C2 position[3].

  • 6,6-Dimethyl-1-oxaspiro[1]nonane: The 7-membered cycloheptane ring exists in a dynamic equilibrium of twist-chair and boat conformations. The gem-dimethyl group at the C6 position introduces significant transannular steric interactions. Even though the methyl groups are remote from the spiro center (C3), the conformational flexibility of the 7-membered ring allows these bulky groups to periodically shield the epoxide. This transannular shielding elevates the activation energy required for both nucleophilic attack and Lewis acid-mediated transition states.

Comparative Reactivity Profiles

Nucleophilic Ring Opening (Basic/Neutral Conditions)

Under basic or neutral conditions (e.g., using sodium azide or amines), epoxide ring opening occurs via an SN​2 mechanism at the less sterically hindered primary carbon (C2) of the oxirane ring.

  • 1-Oxaspiro[2]octane: Proceeds rapidly and with high regioselectivity. The lack of transannular strain allows the nucleophile to approach the C2 carbon efficiently. Furthermore, enzymatic kinetic resolution of these substrates using Rhodotorula glutinis yeast epoxide hydrolase (YEH) shows a strong preference for O-axial epimers, yielding diols with exceptional enantioselectivity ( E>100 )[3][4].

  • 6,6-Dimethyl-1-oxaspiro[1]nonane: The reaction is comparatively sluggish. The transannular bulk of the gem-dimethyl groups in the twist-chair conformation partially blocks the SN​2 trajectory. Higher temperatures and prolonged reaction times are required to achieve full conversion, and enzymatic resolution is highly inefficient due to steric exclusion from the enzyme's active site.

Electrophilic Ring Opening (House-Meinwald Rearrangement)

When treated with Lewis acids (e.g., BF3​⋅OEt2​ or AlCl3​ ), spiro epoxides undergo the House-Meinwald rearrangement[5]. The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bonds and generating a partial positive charge at the spiro carbon.

  • 1-Oxaspiro[2]octane: The dominant pathway is a 1,2-hydride shift from C2 to the spiro carbon, cleanly yielding cyclohexanecarboxaldehyde [2][6]. The rigid chair conformation strongly favors this hydride migration over an alkyl shift.

  • 6,6-Dimethyl-1-oxaspiro[1]nonane: The rearrangement is significantly more complex. The stabilization of the incipient carbocation at the spiro center is perturbed by the conformational strain of the 7-membered ring. While the hydride shift to form the corresponding cycloheptanecarboxaldehyde is observed, the thermodynamic drive to relieve transannular strain competitively drives a 1,2-alkyl shift. This leads to ring expansion, forming a cyclooctanone derivative[5].

Quantitative Data Summary

Parameter1-Oxaspiro[2]octane6,6-Dimethyl-1-oxaspiro[1]nonane
Ring Size / Conformation 6-membered / Rigid Chair7-membered / Flexible Twist-Chair
Relative SN​2 Rate (Azidolysis) Fast (Reference = 1.0)Slow (~0.3x) due to transannular bulk
Regioselectivity (Nucleophile) >99% attack at C2>95% attack at C2
Major Meinwald Product ( BF3​⋅OEt2​ ) CyclohexanecarboxaldehydeAldehyde / Cyclooctanone mixture
Enzymatic Resolution (YEH) High efficiency ( E>100 )[4]Low efficiency (steric exclusion)

Experimental Protocols

Protocol A: Regioselective Nucleophilic Ring Opening (Azidolysis)

Causality & Self-Validation: The use of NH4​Cl in this protocol buffers the reaction. This prevents the strongly basic alkoxide intermediate (formed upon ring opening) from causing unwanted side reactions, epimerization, or polymerization, ensuring the system remains self-validating and high-yielding.

  • Setup: In a flame-dried 50 mL round-bottom flask, dissolve the spiro epoxide (5.0 mmol) in a 4:1 mixture of MeOH/H2​O (20 mL).

  • Reagent Addition: Add sodium azide ( NaN3​ , 15.0 mmol, 3.0 equiv) and ammonium chloride ( NH4​Cl , 15.0 mmol, 3.0 equiv) sequentially at room temperature.

  • Reaction: Heat the mixture to 65 °C. For 1-oxaspiro[2]octane, monitor via TLC (typically complete in 4-6 hours). For 6,6-dimethyl-1-oxaspiro[1]nonane, extend heating to 16-24 hours due to steric hindrance.

  • Workup: Cool to room temperature, concentrate in vacuo to remove MeOH. Dilute with EtOAc (30 mL) and wash with H2​O (2 × 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 1-(azidomethyl)cycloalkanol derivative.

Protocol B: Lewis Acid-Catalyzed House-Meinwald Rearrangement

Causality & Self-Validation: This reaction must be conducted at strictly controlled low temperatures (-78 °C). The extreme cold suppresses polymerization and favors the kinetically controlled 1,2-hydride shift over thermodynamic degradation pathways[5].

  • Setup: Dissolve the spiro epoxide (2.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) under an argon atmosphere.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 2.2 mmol, 1.1 equiv) dropwise over 5 minutes.

  • Monitoring: Stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate.

  • Analysis: Analyze the crude mixture via 1H NMR to determine the exact ratio of aldehyde to ring-expanded ketone.

Visualizations

Meinwald_Rearrangement Spiro Spiro Epoxide Lewis Lewis Acid Coordination Spiro->Lewis BF3·OEt2 Carbocation Incipient Carbocation Lewis->Carbocation C-O bond cleavage Hydride 1,2-Hydride Shift (Favored in 6-ring) Carbocation->Hydride Alkyl 1,2-Alkyl Shift (Competitive in 7-ring) Carbocation->Alkyl Aldehyde Cycloalkane- carboxaldehyde Hydride->Aldehyde Ketone Ring-Expanded Ketone Alkyl->Ketone

Mechanistic pathways of the House-Meinwald rearrangement for spiro epoxides.

Experimental_Workflow Setup 1. Setup Dissolve spiro epoxide in MeOH/H2O (4:1) Reagents 2. Reagents Add NaN3 (3 eq) and NH4Cl (3 eq) Setup->Reagents Heat 3. Reaction Heat to 65 °C (4h for 6-ring, 24h for 7-ring) Reagents->Heat Workup 4. Workup Remove MeOH, extract with EtOAc, wash with brine Heat->Workup Purify 5. Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purify

Standard experimental workflow for the regioselective nucleophilic opening of spiro epoxides.

References

  • Weijers, C. A. G. M., et al. "Stereoselectivity and Substrate Specificity in the Kinetic Resolution of Methyl-Substituted 1-Oxaspiro[2]octanes by Rhodotorula glutinis Epoxide Hydrolase." Figshare / The Journal of Organic Chemistry, 2005.

  • Kas'yan, L. I., et al. "Chemical Reactions of Spirooxiranes." ResearchGate, 2004.

  • Totobenazara, J., et al. "Tandem Payne/Meinwald versus Meinwald rearrangements on the α-hydroxy- or α-silyloxy-spiro epoxide skeleton." Organic & Biomolecular Chemistry (RSC Publishing), 2012.

  • Li, H., et al. "Synthesis of α-Arylated Cycloalkanones from Congested Trisubstituted Spiro-epoxides: Application of the House–Meinwald Rearrangement for Ring Expansion." The Journal of Organic Chemistry (ACS Publications), 2018.

Sources

Comparative

benchmarking catalytic efficiency using 6,6-Dimethyl-1-oxaspiro[2.6]nonane substrates

Benchmarking Catalytic Efficiency for the Enantioselective Ring-Opening of Spiroepoxides: A Comparative Guide Using 6,6-Dimethyl-1-oxaspiro[2.6]nonane Executive Summary The synthesis of spirocyclic scaffolds is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency for the Enantioselective Ring-Opening of Spiroepoxides: A Comparative Guide Using 6,6-Dimethyl-1-oxaspiro[2.6]nonane

Executive Summary

The synthesis of spirocyclic scaffolds is a critical bottleneck in modern drug discovery. Spiroepoxides, particularly derivatives of the 1-oxaspiro[2.6]nonane family, serve as highly valuable precursors for complex β-substituted tertiary alcohols. However, their quaternary spiro-centers and the conformational flexibility of the 7-membered cycloheptane ring impose severe steric constraints, making enantioselective and regioselective ring-opening a formidable challenge.

This guide benchmarks the catalytic efficiency of emerging biocatalytic approaches against traditional chemocatalytic methods using 6,6-Dimethyl-1-oxaspiro[2.6]nonane (CAS 1490252-32-8) [1][2] as the model substrate. By evaluating halohydrin dehalogenases (HHDHs), Jacobsen’s (Salen)Co(III) complex, and standard Lewis acids, we provide a data-driven framework for selecting the optimal catalyst for spiroepoxide desymmetrization and kinetic resolution.

Mechanistic Pathways & Catalyst Selection

The ring-opening of 6,6-dimethyl-1-oxaspiro[2.6]nonane can proceed via three distinct catalytic paradigms. The choice of catalyst dictates not only the reaction rate but also the regioselectivity (attack at the less hindered methylene vs. the spiro-carbon) and enantiomeric excess ( ee ).

CatalyticPathways Substrate 6,6-Dimethyl-1-oxaspiro[2.6]nonane (Racemic Spiroepoxide) HheC Biocatalysis: HheC (Enzymatic Azidolysis) Substrate->HheC NaN3, pH 7.0 buffer Jacobsen Chemocatalysis: (Salen)Co(III) (Hydrolytic Kinetic Resolution) Substrate->Jacobsen H2O, THF, 0°C LewisAcid Chemocatalysis: Ti(O-iPr)4 (Lewis Acid Azidolysis) Substrate->LewisAcid TMSN3, Anhydrous DCM Prod1 Chiral β-Azido Alcohol High Regio/Enantioselectivity HheC->Prod1 Prod2 Chiral Diol + Unreacted Epoxide Moderate Enantioselectivity Jacobsen->Prod2 Prod3 Racemic β-Azido Alcohol Poor Regioselectivity LewisAcid->Prod3

Caption: Divergent catalytic ring-opening pathways for 6,6-dimethyl-1-oxaspiro[2.6]nonane.

Biocatalysis: Halohydrin Dehalogenases (HheC & HheA)

Halohydrin dehalogenases (HHDHs) are rare enzymes naturally involved in the mineralization of halogenated xenobiotics[3]. Recent breakthroughs have demonstrated their exceptional capability to catalyze the nucleophilic ring-opening of non-terminal spiroepoxides[4].

  • Mechanism: The enzyme utilizes a Ser-Tyr-Arg catalytic triad to activate the epoxide oxygen. Simultaneously, a highly structured anion-binding pocket positions the azide ( N3−​ ) nucleophile for a strict SN​2 attack at the less hindered methylene carbon.

  • Performance: The HheC variant (from Agrobacterium radiobacter) exhibits profound enantioselectivity ( E>200 ) for 1-oxaspiro[2.6]nonane derivatives, effectively resolving the racemate[4][5]. HheA (from Arthrobacter sp.) offers faster kinetics but suffers from poor enantiodiscrimination ( E<5 ) due to a more spacious active site that accommodates both enantiomers[4][6].

Chemocatalysis: Jacobsen’s Hydrolytic Kinetic Resolution (HKR)

The (Salen)Co(III)-OAc complex is the gold standard for the resolution of terminal epoxides. However, when applied to 6,6-dimethyl-1-oxaspiro[2.6]nonane, the catalyst encounters significant limitations.

  • Mechanism: The reaction relies on a cooperative bimetallic mechanism where one Co(III) center activates the epoxide while another delivers the nucleophile ( H2​O ).

  • Performance: The gem-dimethyl substitution and the puckered conformation of the 7-membered ring create severe steric clashes with the bulky tert-butyl groups of the Salen ligand. This results in sluggish reaction rates (requiring >48 hours) and moderate enantioselectivity compared to terminal epoxides.

Chemocatalysis: Lewis Acid-Mediated Azidolysis

Titanium tetraisopropoxide ( Ti(O−iPr)4​ ) is frequently used for the rapid azidolysis of epoxides using Trimethylsilyl azide ( TMSN3​ ).

  • Mechanism: The strong Lewis acidity of Ti(IV) heavily polarizes the C-O bond, shifting the transition state toward an SN​1 -like carbocationic intermediate.

  • Performance: While highly efficient in terms of conversion speed, the SN​1 character leads to a complete loss of enantioselectivity (racemization) and poor regioselectivity, yielding a mixture of regioisomers.

Quantitative Performance Benchmarking

The following data summarizes the catalytic efficiency of each system using 6,6-dimethyl-1-oxaspiro[2.6]nonane (50 mM) as the substrate.

Catalyst SystemReaction TypeTime (h)Conversion (%)Regioselectivity (Attack at CH2​ )Enantiomeric Ratio ( E )
HheC (Wild-type) Enzymatic Azidolysis2448 (max 50)>99%>200
HheA (Wild-type) Enzymatic Azidolysis1250 (max 50)>99%<5
(Salen)Co(III)-OAc HKR (Hydrolysis)4835N/A45
Ti(O−iPr)4​ Lewis Acid Azidolysis4>9575:251 (Racemic)

Note: In kinetic resolutions (HheC, HheA, Salen-Co), the maximum theoretical conversion of the target enantiomer is 50%.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed with built-in causality checks to validate the integrity of the reaction environment.

Protocol A: Biocatalytic Kinetic Resolution via HheC

The goal of this protocol is to achieve highly enantioselective azidolysis while suppressing background chemical hydrolysis.

  • Buffer Preparation: Prepare a 50 mM Tris- SO4​ buffer and adjust the pH strictly to 7.0.

    • Causality Check: HHDHs require a precise protonation state for the Ser-Tyr-Arg triad. A pH > 8.0 will induce spontaneous, non-selective chemical azidolysis of the spiroepoxide, ruining the ee [4].

  • Substrate Solubilization: Dissolve 6,6-dimethyl-1-oxaspiro[2.6]nonane in DMSO to create a 1 M stock solution.

  • Reaction Initiation: To 10 mL of the buffer, add 0.5 mmol of NaN3​ (0.5 equivalents relative to the racemate to ensure strict kinetic resolution). Add the purified HheC enzyme (1 mg/mL final concentration). Finally, add 1 mL of the substrate stock dropwise.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Termination & Extraction: Extract the aqueous phase three times with equal volumes of Ethyl Acetate (EtOAc). The unreacted enantiomer of the epoxide will partition into the organic phase alongside the newly formed chiral β-azido alcohol.

  • Analysis: Separate the products via silica gel chromatography and determine the ee using chiral GC (e.g., Hydrodex-B-3P column).

Protocol B: Chemocatalytic Azidolysis via Ti(O−iPr)4​

This protocol prioritizes rapid, full conversion over enantioselectivity, requiring strict exclusion of moisture.

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon three times.

    • Causality Check: Ti(O−iPr)4​ is highly oxophilic. Trace moisture will irreversibly hydrolyze the catalyst into inert titanium dioxide ( TiO2​ ), halting the reaction.

  • Reagent Assembly: Dissolve 1.0 mmol of 6,6-dimethyl-1-oxaspiro[2.6]nonane in 5 mL of anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Inject 0.2 equivalents (0.2 mmol) of Ti(O−iPr)4​ via a gas-tight syringe. Stir for 5 minutes at room temperature to allow Lewis acid-base complexation with the epoxide oxygen.

  • Nucleophile Addition: Slowly add 1.2 mmol of Trimethylsilyl azide ( TMSN3​ ).

  • Quenching: After 4 hours, quench the reaction by adding 5 mL of a saturated aqueous NaHCO3​ solution. Filter the resulting white titanium salts through a pad of Celite before extracting with DCM.

Conclusion

For the derivatization of sterically demanding spiroepoxides like 6,6-dimethyl-1-oxaspiro[2.6]nonane, biocatalysis utilizing HheC is the superior choice for asymmetric synthesis , offering unmatched regioselectivity and an enantiomeric ratio exceeding 200[4][5]. While chemocatalytic methods like Ti(O−iPr)4​ provide rapid access to racemic building blocks, traditional asymmetric chemocatalysts like the (Salen)Co(III) complex struggle to overcome the steric bulk of the oxaspiro[2.6]nonane scaffold.

References

  • Majerić Elenkov, M., Primožič, I., Hrenar, T., Smolko, A., Dokli, I., Salopek-Sondi, B., & Tang, L. (2012). "Catalytic activity of halohydrin dehalogenases towards spiroepoxides." Organic & Biomolecular Chemistry, 10(26), 5063-5072. URL: [Link]

  • Schallmey, M., et al. (2014). "Expanding the Halohydrin Dehalogenase Enzyme Family: Identification of Novel Enzymes by Database Mining." Applied and Environmental Microbiology. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 6,6-Dimethyl-1-oxaspiro[2.6]nonane

Greetings, colleagues. In our pursuit of novel therapeutics and scientific advancement, the responsible management of chemical reagents is as critical as the integrity of our experimental results.

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Author: BenchChem Technical Support Team. Date: April 2026

Greetings, colleagues. In our pursuit of novel therapeutics and scientific advancement, the responsible management of chemical reagents is as critical as the integrity of our experimental results. This guide provides a comprehensive, field-tested framework for the proper disposal of 6,6-Dimethyl-1-oxaspiro[2.6]nonane. My objective is to move beyond a simple checklist and instill a deep, causal understanding of the "why" behind each procedural step, ensuring a self-validating system of safety and compliance in your laboratory.

The structure of 6,6-Dimethyl-1-oxaspiro[2.6]nonane, featuring a strained three-membered oxirane ring fused to a substituted cycloheptane, suggests it is a volatile, flammable compound with the potential for peroxide formation characteristic of ethers. Therefore, its handling and disposal demand the highest level of scrutiny.

Part 1: Hazard Assessment and Recognition

Before any disposal action is initiated, a thorough understanding of the compound's potential hazards is essential. Based on its chemical structure as a cyclic ether and a volatile organic compound (VOC), we can anticipate the following risks, drawing parallels from safety data for analogous structures like nonane and general ether compounds.

Hazard CategoryDescription & CausalityPrimary Mitigation Strategy
Extreme Flammability As a volatile organic compound, its vapors can readily form explosive mixtures with air at elevated temperatures. Vapors are heavier than air and may travel to distant ignition sources.[1]Strict avoidance of heat, sparks, and open flames.[2] Use of explosion-proof equipment and ensuring containers are grounded/bonded during transfer.
Peroxide Formation Like many ethers, this compound can react with atmospheric oxygen, especially when exposed to light, to form shock-sensitive and potentially explosive peroxide crystals.[3][4][5] This risk increases significantly with age and concentration.[3]Always date containers upon receipt and upon opening.[5] Store in tightly sealed, opaque or metal containers away from light and heat.[3][5] Never attempt to open or handle a container with visible crystals or of unknown age.[4]
Aspiration & Inhalation Toxicity May be fatal if swallowed and enters the airways (aspiration hazard).[6] Inhalation of vapors may cause drowsiness, dizziness, and respiratory irritation.[6]Handle only in a well-ventilated area or a certified chemical fume hood. Wear appropriate respiratory protection if ventilation is inadequate. In case of swallowing, do not induce vomiting and seek immediate medical attention.[2][6]
Skin Irritation Causes skin irritation upon direct contact.[6]Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. In case of contact, immediately rinse the skin with copious amounts of water.
Environmental Hazard Classified as very toxic to aquatic life with long-lasting effects.[6] Improper disposal can lead to significant contamination of soil and water systems.[2][7]Never pour down the drain or dispose of in general waste.[8] All waste must be collected and disposed of as hazardous environmental waste.[2]

Part 2: The Core Disposal Workflow: A Decision-Based Protocol

The correct disposal path depends entirely on the state and quantity of the chemical. Follow this decision-making framework to ensure safety and compliance.

Step 1: Pre-Disposal Assessment - The Critical Safety Check

This initial check is the most important step in the entire process.

  • Examine the Container: Look for a date of receipt and a date of opening. If the container is undated or more than 6-12 months past its opening date, proceed with extreme caution.[4]

  • Inspect the Chemical: Visually inspect the liquid through a protected viewpoint (e.g., fume hood sash). Look for any sign of crystallization, solid formation, or discoloration. If the container is metal or opaque, check around the cap for crystal formation.

  • Decision Point:

    • If Peroxides are Suspected (Old/Undated Container, Visible Crystals): DO NOT TOUCH OR ATTEMPT TO OPEN THE CONTAINER. [4] This is now considered a highly hazardous material. Leave it in place, secure the area against disturbance, and immediately contact your institution's Environmental Health & Safety (EHS) or Hazardous Waste Disposal team for specialized removal.[4][5]

    • If No Peroxides are Suspected: Proceed to Step 2.

Step 2: Disposal of Uncontaminated, Peroxide-Free Material
  • For Small, Residual Quantities (<50 mL):

    • Rationale: Small amounts of fresh, uncontaminated ether can be safely disposed of by controlled evaporation to avoid accumulating hazardous waste.[3] This minimizes vapor concentration to stay below the lower explosive limit.

    • Protocol: i. Work within a certified chemical fume hood with strong, consistent airflow. ii. Pour the liquid into a wide, shallow, chemically resistant dish (e.g., a glass crystallizing dish) to maximize surface area and promote rapid evaporation. iii. Allow the liquid to evaporate completely. Ensure no ignition sources are present within or near the fume hood. iv. Once fully evaporated, rinse the container with a suitable solvent (e.g., acetone), and dispose of the rinsate as hazardous waste. The clean, empty container can then be managed for recycling or disposal according to institutional policy.[5]

  • For Larger Quantities (>50 mL) or Any Waste/Contaminated Solutions:

    • Rationale: Evaporation of large volumes is unsafe as it can generate a significant volume of flammable vapor, creating a fire or explosion hazard.[3] All contaminated solutions or bulk quantities must be collected as chemical waste.

    • Protocol: i. Transfer the liquid into a designated hazardous waste container. This should be a sturdy, leak-proof glass or polyethylene container.[3][5] ii. The container must be clearly labeled with a completed EHS Hazardous Waste Label, identifying the contents as "Hazardous Waste: 6,6-Dimethyl-1-oxaspiro[2.6]nonane" and listing all components of any mixture.[5] iii. Keep the waste container sealed at all times, except when adding waste.[9] Store it in a designated satellite accumulation area, away from incompatibles like oxidizers, and within secondary containment.[5] iv. Arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal service.[7]

Part 3: Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the logical flow for waste collection and labeling.

G cluster_prep Preparation & Assessment cluster_waste Hazardous Waste Collection cluster_evap Small Volume Evaporation A Start: Have Waste 6,6-Dimethyl-1-oxaspiro[2.6]nonane B Is material contaminated or quantity >50mL? A->B Evaluate C Is material fresh, uncontaminated, and <50mL? B->C No D Select appropriate waste container (Glass or Polyethylene) B->D Yes C->B No/ Unsure J Pour into shallow dish inside a certified chemical fume hood. C->J Yes E Transfer waste into container in a fume hood. D->E F Affix completed EHS Hazardous Waste Label. E->F G Seal container and place in secondary containment. F->G H Store in designated Satellite Accumulation Area. G->H I Request EHS pickup. H->I K Allow to evaporate completely. Ensure no ignition sources. J->K L Manage empty container per lab policy. K->L M Disposal Complete L->M

Caption: Decision workflow for the disposal of 6,6-Dimethyl-1-oxaspiro[2.6]nonane.

Part 4: Emergency Spill Management Protocol

Accidents happen. A prepared response is critical to mitigating risk.

  • EVACUATE & ALERT: Immediately alert all personnel in the vicinity. If the spill is large (>1 liter) or in a poorly ventilated area, activate the fire alarm and evacuate the laboratory.

  • SECURE THE AREA:

    • Remove all ignition sources (turn off hot plates, equipment, etc.).[2]

    • Restrict access to the spill area.

  • VENTILATE: Increase ventilation by opening fume hood sashes. Do not create sparks by switching on non-explosion-proof fans.

  • PROTECT YOURSELF: Don appropriate Personal Protective Equipment (PPE), including:

    • Flame-retardant lab coat

    • Safety goggles or a face shield

    • Chemical-resistant gloves (double-gloving is recommended)

    • If vapor concentrations are high, a respirator with an organic vapor cartridge may be necessary.

  • CONTAIN & CLEAN:

    • Cover drains to prevent environmental release.

    • Use an inert absorbent material like sand, vermiculite, or a commercial spill pillow to contain and absorb the spill.[8] Do not use combustible materials like paper towels or sawdust .[8]

    • Once absorbed, carefully collect the material using non-sparking tools (e.g., plastic scoop) and place it into a heavy-duty, sealable plastic bag or container.[2]

  • DISPOSE: Label the container as "Hazardous Waste: Spill Debris containing 6,6-Dimethyl-1-oxaspiro[2.6]nonane" and dispose of it through your EHS department.[4][7]

  • DECONTAMINATE: Clean the spill area with soap and water.

By adhering to these scientifically grounded and safety-first procedures, you not only ensure compliance but also foster a culture of profound responsibility within your laboratory. Trust in these protocols is built upon their inherent logic and self-validating checks.

References

  • Hazardous Waste Disposal . University of Nebraska-Lincoln. 3

  • Highly Hazardous Chemicals and Chemical Spills . Vanderbilt University Environmental Health and Safety. 4

  • Safety Data Sheet - Nonane . Sigma-Aldrich. (2025).

  • How to Dispose of Petroleum Ether? . Environmental Marketing Services. (2024). 7

  • Ethers | Health & Safety . University of St Andrews. (2024). 8

  • Safety Data Sheet - n-Nonane . Fisher Scientific. (2010). 1

  • Hazardous Waste Disposal Guide . Dartmouth College. 5

  • Safety Data Sheet - n-Nonane . Fisher Scientific. (2023). 2

  • Safety Data Sheet - Dimethyl fumarate . Sigma-Aldrich. (2025).

  • Safety data sheet - n-Nonane . CPAChem. (2023). 10

  • 6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonane — Chemical Substance Information . NextSDS. 11

  • n-NONANE MATERIAL SAFETY DATA SHEET . CDH Fine Chemical. 6

  • Regulation for Control of Volatile Organic Compounds . U.S. Environmental Protection Agency. 12

  • Laws and Regulations Retrieving System . Ministry of Environment, Taiwan. 13

  • VOC Emission Standards for Adhesive Tape Industry Amended . National Council For Sustainable Development, Taiwan. (2022). 14

  • Nonane MSDS . Cosmo Bio USA. (2015). 15

  • VOC Regulation . Environmental Protection Department, Hong Kong. 16

  • Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide . Cole-Parmer. (2005). 17

  • Safety data sheet - Black Process P.Bk.7 . hubergroup. (2022). 9

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